3-Methoxyfuran
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxyfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMAQHURVWNQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507680 | |
| Record name | 3-Methoxyfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3420-57-3 | |
| Record name | 3-Methoxyfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methoxyfuran: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 3-methoxyfuran. The information is presented to support research, development, and application activities involving this heterocyclic compound. All quantitative data is summarized in clear, tabular format for ease of comparison, and detailed experimental methodologies are provided for key cited procedures.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆O₂ | [1][2][3] |
| Molecular Weight | 98.10 g/mol | [1] |
| Melting Point | 112 °C | [4] |
| Boiling Point | 54-55 °C (at 80 Torr) | [4] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][5] |
| CAS Number | 3420-57-3 | [1] |
| InChIKey | VMMAQHURVWNQOM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=COC=C1 | [1] |
Chemical Structure
The chemical structure of this compound consists of a furan ring substituted with a methoxy group at the 3-position.
Experimental Protocols
Synthesis of 3-Alkoxyfurans
A general procedure for the synthesis of 3-alkoxyfurans, including this compound, involves a gold-catalyzed reaction at room temperature.
Materials:
-
Propargylic alcohol
-
Methanol (for this compound)
-
Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate toluene complex ([Ph₃PAuNTf₂]₂·PhMe) (2 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chosen propargylic alcohol in methanol (8-10 mL/g), add the gold catalyst ([Ph₃PAuNTf₂]₂·PhMe, 2 mol%).
-
Stir the solution magnetically at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is no longer detectable.
-
Once the reaction is complete, remove the solvent under reduced pressure using a cold water bath to prevent aerobic oxidation of the 3-alkoxyfuran product.
-
Purify the crude product by column chromatography on silica gel.
-
Store the purified product at 0-5 °C to minimize decomposition.
Propargylic Alcohol Synthesis:
-
Under an argon atmosphere, add the aldehyde (1 equivalent) to the reaction mixture.
-
Allow the solution to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the organic phase with diethyl ether.
-
Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the propargylic alcohol.
Reactivity and Potential Signaling Pathways
This compound is known to exhibit Diels-Alder reactivity, albeit under forcing conditions. This reactivity is a key aspect of its chemical behavior and potential for use in synthetic chemistry. The furan ring acts as the diene in this [4+2] cycloaddition reaction.
While specific signaling pathways involving this compound are not extensively documented in the reviewed literature, a logical workflow for its synthesis and subsequent reaction, such as a Diels-Alder cycloaddition, can be visualized.
This guide provides a foundational understanding of this compound for professionals in research and drug development. The compiled data and methodologies offer a starting point for further investigation and application of this compound.
References
3-Methoxyfuran: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyfuran is a heterocyclic organic compound belonging to the furan family. Its structure consists of a five-membered aromatic ring containing one oxygen atom, with a methoxy group substituted at the 3-position. While not as extensively studied as some other furan derivatives, this compound and its related structures are of interest to researchers in various fields, including synthetic organic chemistry and medicinal chemistry, due to their potential as building blocks for more complex molecules. This document provides a detailed technical guide on this compound, summarizing its chemical identifiers, physical properties, synthesis, and reactivity, with a focus on data relevant to research and development.
Chemical Identifiers and Physical Properties
A clear identification of a chemical compound is crucial for research and regulatory purposes. The following tables summarize the key identifiers and computed physical properties of this compound.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| CAS Number | 3420-57-3 |
| PubChem CID | 12711598 |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₆O₂ |
| InChI | InChI=1S/C5H6O2/c1-6-5-2-3-7-4-5/h2-4H,1H3 |
| InChIKey | VMMAQHURVWNQOM-UHFFFAOYSA-N |
| SMILES | COC1=COC=C1 |
Table 2: Computed Physical and Chemical Properties of this compound [1]
| Property | Value |
| Molecular Weight | 98.10 g/mol |
| Exact Mass | 98.036779430 Da |
| Topological Polar Surface Area | 22.4 Ų |
| Complexity | 80.1 |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Synthesis of this compound
The synthesis of this compound can be approached through various synthetic strategies. One general and effective method involves the gold-catalyzed cyclization of propargylic alcohols in the presence of an alcohol, in this case, methanol.
Experimental Protocol: Gold-Catalyzed Synthesis of 3-Alkoxyfurans
This protocol is a general procedure for the synthesis of 3-alkoxyfurans and can be adapted for the synthesis of this compound.[2]
Materials:
-
Appropriate propargylic alcohol precursor
-
Methanol (reagent grade)
-
Gold catalyst, e.g., [Ph₃PAuNTf₂]₂·PhMe (2 mol%)
-
Anhydrous solvent (e.g., dichloromethane)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the propargylic alcohol in methanol (8-10 mL per gram of alcohol).
-
To this solution, add the gold catalyst (2 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent in vacuo using a cold water bath to prevent potential aerobic oxidation of the 3-alkoxyfuran product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-alkoxyfuran.
A logical workflow for this synthesis is depicted in the following diagram.
Spectroscopic Data
13C NMR Spectrum: A 13C NMR spectrum for this compound has been reported in the chemical literature.[1]
Reactivity and Potential Applications
Furan and its derivatives are known to participate in various chemical reactions, which makes them valuable synthons in organic synthesis.
Diels-Alder Reactivity
This compound is reported to exhibit Diels-Alder reactivity under forcing conditions.[3] This reaction is a powerful tool for the construction of six-membered rings and is widely used in the synthesis of complex natural products and pharmaceutical agents. The presence of the electron-donating methoxy group can influence the regioselectivity and stereoselectivity of the cycloaddition.
The logical relationship of a Diels-Alder reaction involving this compound can be visualized as follows:
Role in Drug Development
While specific biological activities or signaling pathway modulations for this compound itself are not well-documented in publicly available literature, furan-containing molecules are prevalent in medicinal chemistry. The furan nucleus is a versatile scaffold, and its derivatives have been investigated for a wide range of therapeutic applications. Methoxy-substituted aromatic compounds, in general, are common motifs in drug molecules, often contributing to improved metabolic stability and receptor binding affinity. Therefore, this compound represents a potential starting material for the synthesis of novel drug candidates.
Conclusion
This compound is a readily identifiable chemical compound with established physical and chemical properties. Its synthesis can be achieved through modern catalytic methods, and its reactivity, particularly in Diels-Alder reactions, makes it a potentially useful building block in organic synthesis. While direct biological applications have yet to be extensively reported, its structural motifs are relevant to the field of drug discovery. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives could unveil new opportunities for the development of novel therapeutics and functional materials.
References
Synthesis and Isolation of 3-Methoxyfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isolation of 3-methoxyfuran, a valuable heterocyclic compound with applications in organic synthesis and potential relevance in medicinal chemistry. This document details a robust synthetic methodology, including experimental protocols and data presentation, to facilitate its preparation and purification in a laboratory setting.
Introduction
This compound is a five-membered aromatic heterocycle characterized by a furan ring substituted with a methoxy group at the 3-position. Furan derivatives are prevalent scaffolds in a variety of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.[1][2][3] The synthesis of substituted furans, therefore, is of significant interest to the scientific community. This guide focuses on a gold-catalyzed approach, which offers a mild and efficient route to 3-alkoxyfurans.[4]
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process, beginning with the formation of a key precursor, 4,4-diethoxybut-2-yn-1-ol, followed by a gold-catalyzed cyclization in the presence of methanol.
Step 1: Synthesis of 4,4-Diethoxybut-2-yn-1-ol
The precursor, a propargylic alcohol, is synthesized by the reaction of 3,3-diethoxypropyne with paraformaldehyde.
Experimental Protocol:
-
A solution of 3,3-diethoxypropyne (1.0 equivalent) in dry tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.6 M in hexanes, 1.2 equivalents) is added dropwise to the stirred solution.
-
After 30 minutes, paraformaldehyde (1.0 equivalent) is added to the reaction mixture.
-
The solution is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The organic phase is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4,4-diethoxybut-2-yn-1-ol.[4]
Step 2: Gold-Catalyzed Synthesis of this compound
The final product is obtained through the gold-catalyzed cyclization of the propargylic alcohol precursor in methanol.[4][5]
Experimental Protocol:
-
The gold catalyst, [Ph₃PAuNTf₂]₂·PhMe (2 mol%), is added to a solution of 4,4-diethoxybut-2-yn-1-ol in methanol (8-10 mL/g).
-
The solution is stirred magnetically at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The solvent is removed under reduced pressure using a cold water bath to prevent potential aerobic oxidation of the this compound.
-
The crude product is purified by column chromatography.[4]
Quantitative Data
While specific yield data for the synthesis of this compound via this exact route is not extensively reported, a similar synthesis of 3-alkoxyfurans has been shown to be efficient.[4] A reported synthesis of this compound from tetrahydro-2,4,4-trimethoxy-furan using adipic acid at 200°C yielded 65%.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆O₂ | [6] |
| Molecular Weight | 98.10 g/mol | [6] |
| CAS Number | 3420-57-3 | [6] |
Isolation and Purification
The isolation and purification of this compound are critical steps to obtain a high-purity product.
Extraction and Work-up
Following the synthesis, a standard aqueous work-up is employed to remove water-soluble byproducts and reagents. This typically involves quenching the reaction, followed by extraction with an organic solvent.
Column Chromatography
Flash column chromatography is the primary method for purifying the crude this compound.[4][7][8][9][10][11]
General Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel (40-60 µm) is commonly used.[4]
-
Mobile Phase (Eluent): A suitable solvent system is determined by TLC to achieve good separation of this compound from impurities. A non-polar/polar solvent mixture, such as hexanes/ethyl acetate, is often effective.
-
Column Packing: The column is packed with a slurry of silica gel in the chosen eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column.
-
Elution: The column is eluted with the chosen solvent system, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.
The purified this compound should be stored at 0-5 °C to prevent decomposition.[4]
Spectroscopic Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the furan ring protons and the methoxy group protons. |
| ¹³C NMR | Resonances for the four furan ring carbons and the methoxy carbon.[12][13][14] |
| GC-MS | A molecular ion peak corresponding to the mass of this compound (m/z = 98.036779430 Da), along with a characteristic fragmentation pattern.[6][15][16] |
Biological Context and Signaling Pathways
While direct studies on the specific signaling pathway interactions of this compound are limited, furan derivatives, in general, have been shown to modulate various biological pathways. For instance, certain furan-containing natural products have demonstrated the ability to regulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways, which are involved in inflammation and other cellular processes.[1]
The diagram above illustrates a simplified representation of how furan derivatives might exert their biological effects by modulating key signaling pathways involved in inflammation. Further research is necessary to elucidate the specific interactions and therapeutic potential of this compound within these and other biological pathways.
Conclusion
This technical guide outlines a feasible and efficient synthetic route for the preparation of this compound. The gold-catalyzed cyclization of a readily available propargylic alcohol precursor provides a modern and effective method for accessing this valuable furan derivative. Detailed protocols for synthesis and purification, along with expected characterization data, are provided to aid researchers in the successful production and isolation of high-purity this compound for further investigation in various scientific disciplines.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijabbr.com [ijabbr.com]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C5H6O2 | CID 12711598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. Purification [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Methylfuran(930-27-8) 13C NMR [m.chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. repository.unar.ac.id [repository.unar.ac.id]
- 16. spectrabase.com [spectrabase.com]
The Enigmatic Presence of 3-Methoxyfuran in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyfuran, a volatile organic compound, has been identified as a natural constituent of the plant kingdom, notably isolated from the wood of the golden larch, Pseudolarix kaempferi.[1] While its documented natural occurrence is presently limited, its structural similarity to other biologically active furanoids warrants a closer examination of its presence, biosynthesis, and analytical methodologies. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, outlines detailed experimental protocols for its analysis, and proposes a hypothetical biosynthetic pathway. The information presented herein is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery.
Natural Occurrence of this compound
To date, the only confirmed natural source of this compound is the wood of Pseudolarix kaempferi, a tree native to eastern China.[1] While extensive screenings for this specific compound in other plant species are not widely documented, the vast chemical diversity of the plant kingdom suggests that this compound may be present in other species, particularly within the Pinaceae family or other woody plants known to produce a variety of volatile organic compounds (VOCs).
Quantitative Data
Currently, there is a notable absence of published quantitative data regarding the concentration of this compound in Pseudolarix kaempferi or any other plant matrix. The compound is likely a minor constituent of the overall volatile profile. Future research employing sensitive analytical techniques will be crucial to determine the concentration of this compound in various plant tissues and under different physiological and environmental conditions.
Table 1: Documented Natural Occurrence of this compound
| Plant Species | Plant Part | Reference |
| Pseudolarix kaempferi | Wood | [1] |
Experimental Protocols
The analysis of a volatile compound like this compound from a solid plant matrix such as wood requires efficient extraction and sensitive detection methods. The following protocols are based on established techniques for the analysis of volatile organic compounds from wood and plant tissues and are adapted for the specific analysis of this compound.
Extraction of this compound from Plant Material
Objective: To extract volatile compounds, including this compound, from a solid plant matrix.
Method: Headspace Solid-Phase Microextraction (HS-SPME)
This method is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile organic compounds from solid samples.
Materials:
-
Solid plant material (e.g., wood shavings from Pseudolarix kaempferi)
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Place a precisely weighed amount (e.g., 1-2 g) of the finely ground plant material into a 20 mL headspace vial.
-
Immediately seal the vial with the screw cap.
-
Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60-80°C) to facilitate the release of volatile compounds into the headspace.
-
Equilibrate the sample for a defined period (e.g., 30 minutes) to allow the headspace concentration of volatiles to stabilize.
-
Manually or automatically insert the SPME fiber through the septum into the headspace above the sample. Do not allow the fiber to touch the sample.
-
Expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.
-
After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.
Quantification of this compound
Objective: To identify and quantify this compound in the extracted sample.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity. Injector temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Ramp: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Identification and Quantification:
-
Identification: The identification of this compound will be based on the comparison of its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound is expected to show a molecular ion peak at m/z 98 and characteristic fragment ions.
-
Quantification: For accurate quantification, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of the target ion for this compound is plotted against the concentration. The concentration of this compound in the plant sample can then be calculated from this calibration curve. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be used to improve accuracy and precision.
Biosynthesis of this compound in Plants (Hypothetical)
The biosynthetic pathway of this compound in plants has not been elucidated. However, based on the known biosynthesis of other furanoids and methoxylated compounds in plants, a hypothetical pathway can be proposed. Furan rings in natural products can be formed through various mechanisms, often involving the cyclization of oxygenated hydrocarbon chains. The methoxy group is typically introduced through the action of O-methyltransferases (OMTs).
A plausible precursor for the furan ring could be a C5 sugar derivative from the pentose phosphate pathway or a product of oxidative cleavage of a larger molecule. The introduction of the methoxy group could occur before or after the formation of the furan ring.
Proposed Hypothetical Biosynthetic Pathway:
Caption: Hypothetical biosynthetic pathway of this compound.
Workflow for Experimental Verification:
Caption: Workflow for elucidating the biosynthetic pathway.
Future Perspectives
The study of this compound in plants is still in its infancy. Future research should focus on:
-
Broadening the Search: Screening a wider range of plant species, especially those phylogenetically related to Pseudolarix kaempferi, for the presence of this compound.
-
Quantitative Analysis: Developing and validating robust analytical methods to quantify this compound in different plant tissues and in response to various stimuli.
-
Elucidating the Biosynthetic Pathway: Utilizing isotopic labeling studies, enzyme assays, and transcriptomic approaches to uncover the genes and enzymes responsible for its biosynthesis.
-
Investigating Biological Activity: Exploring the potential ecological roles of this compound, such as its involvement in plant defense or as a signaling molecule, as well as its potential pharmacological properties.
The exploration of this relatively unstudied natural product holds the potential to reveal new biochemical pathways and bioactive molecules, contributing to the fields of plant science and drug development.
References
Spectroscopic Data of 3-Methoxyfuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxyfuran, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-2 | 7.23 | t | 1.8 |
| H-5 | 7.10 | t | 1.8 |
| H-4 | 6.18 | t | 1.8 |
| OCH₃ | 3.75 | s | - |
Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-3 | 147.9 |
| C-2 | 141.1 |
| C-5 | 138.8 |
| C-4 | 93.9 |
| OCH₃ | 56.7 |
Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3120 | Weak | =C-H Stretch (aromatic) |
| 2940 | Weak | C-H Stretch (alkane) |
| 1620 | Medium | C=C Stretch (aromatic) |
| 1480 | Medium | C-H Bend (alkane) |
| 1200 | Strong | C-O-C Stretch (asymmetric) |
| 1020 | Strong | C-O-C Stretch (symmetric) |
| 870 | Strong | =C-H Bend (out-of-plane) |
Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound was obtained by electron ionization (EI).
| m/z | Relative Intensity (%) | Proposed Fragment |
| 98 | 100 | [M]⁺ (Molecular Ion) |
| 69 | 50 | [M - CHO]⁺ |
| 55 | 25 | [C₃H₃O]⁺ |
| 43 | 30 | [C₂H₃O]⁺ |
| 39 | 40 | [C₃H₃]⁺ |
Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 4544.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Acquisition Time: 3.0 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Acquisition Time: 1.5 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 250 ppm
-
Temperature: 298 K
Data Processing:
-
The free induction decay (FID) was Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra.
-
Phase and baseline corrections were applied manually.
-
Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
FT-IR Spectroscopy Protocol
Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of liquid this compound.
Instrumentation:
-
A Fourier-transform infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
Sample Preparation:
-
A drop of neat this compound was placed between two polished potassium bromide (KBr) plates to form a thin liquid film.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Apodization: Happ-Genzel
Data Processing:
-
A background spectrum of the empty KBr plates was recorded and automatically subtracted from the sample spectrum.
-
The resulting spectrum was presented in terms of transmittance.
Mass Spectrometry Protocol
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Sample Introduction:
-
A dilute solution of this compound in dichloromethane was prepared.
-
1 µL of the solution was injected into the GC inlet.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C held for 2 min, then ramped at 10 °C/min to 250 °C and held for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35 - 500
-
Scan Speed: 1000 amu/s
Data Processing:
-
The mass spectrum corresponding to the chromatographic peak of this compound was extracted.
-
The background was subtracted, and the spectrum was plotted as relative intensity versus m/z.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
The Ascending Profile of 3-Methoxyfuran and Its Analogs: A Technical Guide for Drug Discovery
For Immediate Release
[City, State] – November 17, 2025 – The heterocyclic compound 3-methoxyfuran and its derivatives are emerging as a significant area of interest for researchers, scientists, and drug development professionals. With a versatile chemical nature and a broad spectrum of biological activities, these compounds hold considerable promise for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological activities of this compound and its analogs, presenting key data and experimental protocols to facilitate further research and development in this burgeoning field.
Core Chemical Properties and Synthesis
This compound is a five-membered heterocyclic ether with the chemical formula C₅H₆O₂. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 98.10 g/mol | --INVALID-LINK-- |
| Melting Point | 112 °C | --INVALID-LINK-- |
| Boiling Point | 54-55 °C at 80 Torr | --INVALID-LINK-- |
| Density | 1.019 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |
A robust and efficient method for the synthesis of 3-alkoxyfurans, including this compound and its analogs, has been developed utilizing a gold-catalyzed reaction. This method offers a versatile route to a variety of substituted 3-alkoxyfurans.
Experimental Protocol: Gold-Catalyzed Synthesis of 3-Alkoxyfurans
This protocol describes the synthesis of 3-alkoxyfurans from propargylic alcohols.
Step 1: Synthesis of Propargylic Alcohols
-
To a solution of 3,3-diethoxypropyne in anhydrous diethyl ether at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equivalents) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add the corresponding aldehyde (1 equivalent) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic phase with diethyl ether.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired propargylic alcohol.[1]
Step 2: Gold-Catalyzed Furan Synthesis
-
To a solution of the propargylic alcohol in the desired alcohol (e.g., methanol for this compound) (8-10 mL/g), add [Ph₃PAuNTf₂]₂·PhMe (2 mol%).
-
Stir the solution at room temperature until the starting material has been consumed, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography to obtain the 3-alkoxyfuran.[1]
Spectroscopic Data
The characterization of this compound and its analogs relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table summarizes key spectroscopic data for selected 3-alkoxyfurans.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 3-Methoxy-2-phenylfuran | 7.63-7.58 (m, 2H), 7.37-7.32 (m, 2H), 7.23-7.18 (m, 1H), 7.11 (d, J = 1.8 Hz, 1H), 6.34 (d, J = 1.8 Hz, 1H), 3.84 (s, 3H) | 148.4, 140.9, 131.9, 128.4, 126.8, 124.5, 114.2, 110.1, 56.1 | 174.0675 (M⁺) |
| 3-Ethoxy-2-phenylfuran | 7.63-7.58 (m, 2H), 7.37-7.32 (m, 2H), 7.23-7.18 (m, 1H), 7.11 (d, J = 1.8 Hz, 1H), 6.34 (d, J = 1.8 Hz, 1H), 4.07 (q, J = 7.0 Hz, 2H), 1.45 (t, J = 7.0 Hz, 3H) | 148.4, 140.9, 131.9, 128.4, 126.8, 124.5, 114.2, 110.1, 64.1, 15.0 | 188.0832 (M⁺) |
| 2-Butyl-3-methoxyfuran | 7.01 (d, J = 1.8 Hz, 1H), 6.18 (d, J = 1.8 Hz, 1H), 3.76 (s, 3H), 2.56 (t, J = 7.6 Hz, 2H), 1.62-1.52 (m, 2H), 1.41-1.31 (m, 2H), 0.92 (t, J = 7.3 Hz, 3H) | 152.0, 140.4, 113.8, 110.0, 56.0, 29.8, 27.5, 22.3, 13.9 | 154.1000 (M⁺) |
Biological Activities and Signaling Pathways
Furan derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
While specific comparative data for a series of this compound analogs is still emerging, studies on various furan derivatives have shown promising antimicrobial effects. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Furan derivatives | Staphylococcus aureus | 4.88 - 312 | [2] |
| Furan derivatives | Pseudomonas aeruginosa | 4.88 - 312 | [2] |
| Furan derivatives | Candida albicans | 4.88 - 312 | [2] |
Anticancer Activity
Numerous furan-containing compounds have been investigated for their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Furan derivatives | HeLa (Cervical Cancer) | 0.08 - 8.79 | [3] |
| Furan derivatives | SW620 (Colorectal Cancer) | Moderate to potent | [3] |
| Furan-based compounds | MCF-7 (Breast Cancer) | 2.96 - 4.06 | [1] |
Involvement in Signaling Pathways
Recent studies have indicated that the anticancer activity of some furan derivatives may be mediated through the modulation of key cellular signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways. These pathways are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The inhibition of these pathways by furan derivatives can lead to the suppression of tumor growth.
Conclusion and Future Directions
The study of this compound and its analogs presents a promising frontier in the quest for new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. Future research should focus on the synthesis and screening of a broader library of this compound analogs to establish clear structure-activity relationships. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile class of heterocyclic compounds.
References
An In-depth Technical Guide to the Physical Properties of 3-Methoxyfuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Methoxyfuran, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document summarizes key quantitative data, details relevant experimental methodologies for property determination, and presents logical workflows for these procedures.
Core Physical Properties of this compound
This compound is a colorless to yellow liquid at standard temperature and pressure.[1] It is characterized by the molecular formula C₅H₆O₂ and a molecular weight of 98.10 g/mol .[2] The available physical property data is summarized in the table below.
| Physical Property | Value | Source/Method |
| Boiling Point | 54-55 °C (at 80 Torr) | [3] |
| Melting Point | Below room temperature | Inferred from physical state |
| Density | 1.019 ± 0.06 g/cm³ | Predicted[3] |
| Molecular Weight | 98.10 g/mol | Computed[2] |
It is important to note that some sources report a melting point of 112 °C; however, this is inconsistent with its observed liquid state at room temperature and is considered erroneous.[3]
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental procedures for the determination of the boiling and melting points of organic compounds like this compound.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid sample.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small rubber band or wire to attach the capillary tube to the thermometer
-
Heating mantle or Bunsen burner
-
High-boiling point mineral oil
-
Sample of this compound (or other liquid)
Procedure:
-
Sample Preparation: A small amount of the liquid sample is introduced into a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: The Thiele tube is filled with mineral oil, and the thermometer-test tube assembly is immersed in the oil. Heat is applied to the side arm of the Thiele tube to ensure even heat distribution via convection.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should continue until a steady stream of bubbles is observed.
-
Boiling Point Reading: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]
Melting Point Determination (Capillary Method)
Given that this compound is a liquid at room temperature, this protocol would be applicable for determining the melting point of solid derivatives or related solid furan compounds.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (open at one end)
-
Thermometer (calibrated)
-
Solid organic compound
Procedure:
-
Sample Preparation: A small amount of the finely powdered solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The apparatus is heated at a controlled rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Melting Point Range: The temperature at which the entire sample has completely melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).[1][5]
Visualization of Experimental Workflows
The logical flow of the experimental protocols for determining the boiling and melting points are visualized below using the DOT language.
References
An In-depth Technical Guide to the Solubility of 3-Methoxyfuran in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on the solubility of 3-methoxyfuran in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a general experimental protocol for determining solubility.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₅H₆O₂. It is a derivative of furan and finds applications in organic synthesis. Understanding its solubility is crucial for its use in various chemical reactions, purification processes, and formulation development in the pharmaceutical and chemical industries.
Qualitative Solubility of this compound
Based on available data, this compound is qualitatively described as being soluble in several common organic solvents. A summary of this information is presented in Table 1. It is important to note that this information does not provide specific concentrations and should be used as a general guideline.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent Name | Solubility |
| Halogenated | Chloroform | Soluble[1][2][3] |
| Halogenated | Dichloromethane | Soluble[1][2][3] |
| Esters | Ethyl Acetate | Soluble[1][2][3] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] |
| Ketones | Acetone | Soluble[1][2][3] |
The principle of "like dissolves like" suggests that this compound, as a moderately polar molecule, would exhibit good solubility in polar aprotic and some polar protic solvents. Its furan ring provides some nonpolar character, which may also allow for some solubility in less polar solvents. However, without specific experimental data, these are theoretical considerations.
Experimental Protocol for Determining Solubility
For researchers requiring quantitative solubility data, the following general experimental protocol, adapted from standard laboratory procedures for organic compounds, can be employed.[4][5][6]
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker incubator
-
Magnetic stirrer and stir bars (optional)
-
Pipettes and syringes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., GC, HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a vial. The excess solid should be clearly visible.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Constant stirring or shaking is recommended.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical technique. A pre-established calibration curve for this compound on the chosen analytical instrument is required.
-
Gravimetric Method: If the solvent is volatile and the solute is not, the solvent can be evaporated, and the mass of the remaining this compound can be determined.
-
Chromatographic Methods (GC/HPLC): Dilute the filtrate with a known volume of the solvent and analyze it using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Spectroscopic Method (UV-Vis): If this compound has a distinct chromophore, its concentration can be determined using UV-Vis spectrophotometry after appropriate dilution.
-
-
-
Calculation of Solubility:
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Logical workflow for determining the solubility of an organic compound.
Conclusion
References
Methodological & Application
Application Notes and Protocols: 3-Methoxyfuran in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyfuran has emerged as a versatile and valuable precursor in pharmaceutical synthesis, primarily owing to its reactivity as an electron-rich diene in Diels-Alder reactions. This reactivity allows for the efficient construction of complex, three-dimensional scaffolds, particularly the 7-oxabicyclo[2.2.1]heptane core structure. This bicyclic system is a key pharmacophore in a variety of biologically active molecules, including potential antiviral, anticancer, and anti-inflammatory agents. The methoxy group at the 3-position of the furan ring enhances its reactivity and influences the stereochemical outcome of cycloaddition reactions, making it a strategic choice for the synthesis of targeted pharmaceutical intermediates.
These application notes provide an overview of the utility of this compound in the synthesis of cantharimide analogues, which are known inhibitors of protein phosphatases 1 and 2A (PP1 and PP2A), and other structurally related compounds with therapeutic potential. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the application of this compound in drug discovery and development projects.
Key Applications
The primary application of this compound in pharmaceutical synthesis is its use as a diene in the Diels-Alder reaction to produce 7-oxabicyclo[2.2.1]heptane derivatives. These derivatives are key intermediates for a range of potential therapeutic agents.
Synthesis of Cantharimide Analogues
Cantharidin, a natural product, and its derivatives are potent inhibitors of PP1 and PP2A, enzymes that play crucial roles in cellular signaling pathways. Dysregulation of these phosphatases is implicated in various diseases, including cancer. This compound serves as a key starting material for the synthesis of novel cantharimide analogues with potential as anticancer agents. The Diels-Alder reaction between this compound and various N-substituted maleimides provides a direct route to the core bicyclic imide structure of these analogues.
Data Presentation
The following table summarizes the quantitative data for the Diels-Alder reaction between this compound and N-methylmaleimide, a key step in the synthesis of a cantharimide analogue.
| Reactants | Product | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| This compound, N-Methylmaleimide | N-Methyl-3-methoxy-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | Diethyl ether, 90 °C, 4 hours | 95 | 75:25 | [1] |
Experimental Protocols
Protocol 1: Synthesis of endo/exo-N-Methyl-3-methoxy-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide
This protocol describes the Diels-Alder reaction between this compound and N-methylmaleimide to yield the cantharimide core structure.
Materials:
-
This compound
-
N-Methylmaleimide
-
Diethyl ether (anhydrous)
-
Heavy-walled glass tube with a screw cap
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a heavy-walled glass tube, dissolve N-methylmaleimide (1.0 eq) in anhydrous diethyl ether.
-
Add this compound (1.2 eq) to the solution.
-
Seal the tube tightly with the screw cap.
-
Heat the reaction mixture to 90 °C using a heating mantle or oil bath and maintain this temperature for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the diethyl ether.
-
The crude product is a mixture of endo and exo diastereomers. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomers.
-
Combine the fractions containing the desired products and remove the solvent under reduced pressure to obtain the purified endo and exo isomers.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The diastereomeric ratio can be determined from the integration of characteristic signals in the 1H NMR spectrum of the crude product.
Visualizations
Diels-Alder Reaction for Cantharimide Synthesis
The following diagram illustrates the Diels-Alder reaction between this compound and N-methylmaleimide, leading to the formation of the endo and exo isomers of the cantharimide precursor.
Caption: Diels-Alder cycloaddition of this compound.
General Workflow for Pharmaceutical Synthesis from this compound
This diagram outlines the general workflow from this compound as a starting material to the development of a potential pharmaceutical candidate.
References
Application Notes and Protocols for the Quantification of 3-Methoxyfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyfuran is a volatile organic compound of interest in various fields, including food science, environmental analysis, and potentially as a metabolic marker. Accurate and precise quantification of this compound is crucial for quality control, safety assessment, and research purposes. These application notes provide a detailed protocol for the quantification of this compound in a solid matrix, such as food products, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The described method is based on established analytical principles for furan and its derivatives and is tailored for the specific properties of this compound.
Analytical Method Overview
The recommended method for the quantification of this compound is HS-SPME-GC-MS. This technique is highly suitable for volatile and semi-volatile compounds in complex matrices. The headspace extraction minimizes matrix effects, while GC-MS provides excellent selectivity and sensitivity for detection and quantification.
Workflow Diagram:
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
This compound standard: Purity ≥98%
-
Internal Standard (IS): Labeled this compound (e.g., this compound-d3) is ideal. If unavailable, a compound with similar volatility and chromatographic behavior that is not present in the sample can be used (e.g., 2-methylfuran-d6).
-
Solvent: Methanol or acetonitrile (HPLC grade) for stock and working standard solutions.
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
Deionized water: High purity.
-
Headspace vials: 20 mL, with magnetic crimp caps and PTFE/silicone septa.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatility range analytes.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
-
HS-SPME Autosampler: For automated and reproducible extraction and injection.
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1-100 ng/mL).
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution with deionized water.
Sample Preparation
-
Homogenization: Homogenize the solid sample (e.g., coffee powder, ground food) to a fine, consistent powder.
-
Aliquoting: Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
-
Salting: Add 4.0 g of pre-baked NaCl to the vial.
-
Internal Standard Addition: Add 100 µL of the 1 µg/mL internal standard spiking solution.
-
Aqueous Phase: Add 5.0 mL of deionized water to the vial.
-
Sealing: Immediately seal the vial with a magnetic crimp cap.
-
Vortexing: Vortex the vial for 30 seconds to ensure thorough mixing.
HS-SPME and GC-MS Analysis
HS-SPME Parameters:
| Parameter | Value |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |
| Incubation Temperature | 60°C |
| Incubation Time | 15 minutes |
| Agitation | 250 rpm |
| Extraction Time | 20 minutes |
| Desorption Temperature | 250°C |
| Desorption Time | 2 minutes |
GC-MS Parameters:
| Parameter | Value |
| GC System | |
| Injector | Splitless mode |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-WAX or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | 40°C (hold 2 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| This compound (Quantifier) | m/z 98 (Molecular Ion) |
| This compound (Qualifier) | m/z 69, 41 |
| Internal Standard | (Select appropriate ions for the chosen IS) |
Data Presentation and Validation
The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity | ||
| Calibration Range | - | 1 - 100 ng/g |
| Correlation Coefficient (r²) | ≥ 0.995 | > 0.998 |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.3 ng/g |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~1.0 ng/g |
| Accuracy (Recovery) | 80 - 120% | 90 - 110% |
| Precision (RSD) | ||
| Repeatability (Intra-day) | ≤ 15% | < 10% |
| Intermediate Precision (Inter-day) | ≤ 20% | < 15% |
| Specificity | No significant interfering peaks at the retention time of the analyte. | Confirmed by mass spectral data. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical parameters and the quality of the results.
Caption: Relationship between validation parameters and result quality.
Conclusion
The HS-SPME-GC-MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in solid matrices. Proper method validation is essential to ensure the reliability of the generated data. The provided protocols and performance characteristics serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Protocols for the safe handling and storage of 3-Methoxyfuran
Application Notes and Protocols for 3-Methoxyfuran
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided for guidance purposes only. Due to the limited availability of specific safety and toxicity data for this compound, these protocols are largely based on data from structurally similar compounds such as 2-Methoxyfuran, 3-Methylfuran, and general principles for handling flammable ethers. It is imperative to conduct a thorough risk assessment before handling this compound and to consult the most current Safety Data Sheet (SDS) provided by the supplier.
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and materials science. As with any chemical, understanding its properties and potential hazards is crucial for safe handling and storage. This document provides detailed protocols and safety information to minimize risks associated with the use of this compound in a laboratory setting.
Chemical and Physical Properties
Limited experimental data is available for this compound. The following table summarizes known and predicted properties.
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₆O₂ | PubChem[1] |
| Molecular Weight | 98.10 g/mol | PubChem[1] |
| Appearance | Colorless to yellow liquid or powder | LookChem[2], ChemFaces[3] |
| Melting Point | 112 °C | ChemicalBook[4] |
| Boiling Point | 54-55 °C @ 80 Torr | ChemicalBook[4] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[4] |
| Flash Point | No data available. Assumed to be low and flammable. | Based on analogs |
| Storage Temperature | 2-8°C | ChemicalBook[4] |
Hazard Identification and Toxicity
-
3-Methylfuran: Toxic by inhalation in mice[5][6]. Acute inhalation exposure in rats and hamsters caused pulmonary damage, necrosis of olfactory epithelium, and centrilobular hepatic necrosis[7]. It is classified as harmful if swallowed and toxic if inhaled[8].
-
2-Methoxyfuran: Classified as a highly flammable liquid[9]. Safety data sheets indicate it is toxic if swallowed, in contact with skin, or if inhaled[10].
Potential Hazards of this compound (Inferred):
-
Flammability: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.
-
Toxicity: May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.
-
Peroxide Formation: Like other ethers, this compound has the potential to form explosive peroxides upon exposure to air and light[11][12].
Safe Handling Protocols
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and non-explosion-proof electrical equipment[13].
-
Grounding: Use proper grounding and bonding procedures when transferring large quantities to prevent static discharge[13].
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory[14].
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use[14].
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required[14].
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate organic vapor cartridge[13].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[10][13].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[10][13].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[10][13].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10][13].
-
Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately[14].
Storage Protocols
Proper storage is critical to maintain the stability of this compound and prevent the formation of hazardous peroxides.
-
Temperature: Store in a cool, dry, well-ventilated area at the recommended temperature of 2-8°C[4].
-
Container: Keep the container tightly closed and in an upright position to prevent leakage[15]. Store in the original, light-resistant container.
-
Inert Atmosphere: For long-term storage or after opening, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation.
-
Peroxide Prevention:
-
Date containers upon receipt and upon opening[16].
-
Periodically test for the presence of peroxides using peroxide test strips, especially before distillation or concentration[16].
-
If the presence of peroxides is suspected or confirmed, do not attempt to open the container if crystals are visible around the cap. Contact your institution's hazardous waste disposal team.
-
Consider adding a peroxide inhibitor like butylated hydroxytoluene (BHT) for long-term storage of opened containers[11].
-
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.
Experimental Protocols
General Workflow
The following diagram illustrates a typical workflow for an experiment involving this compound, emphasizing key safety checkpoints.
Experimental Workflow for this compound
Protocol for Peroxide Testing
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Sampling: Carefully open the container of this compound. Using a clean glass pipette, transfer a small aliquot (1-2 mL) to a clean test tube.
-
Testing: Dip a peroxide test strip into the aliquot.
-
Reading: Remove the strip and compare the color to the chart provided with the test strips.
-
Action:
-
If peroxides are below the acceptable limit for your procedure, proceed with the experiment.
-
If peroxides are present at a significant level, consult with your institution's safety officer for procedures on peroxide removal or disposal.
-
Logical Relationships in Handling and Storage
The following diagram outlines the decision-making process for the safe handling and storage of this compound.
Decision Tree for Safe Handling and Storage
References
- 1. This compound | C5H6O2 | CID 12711598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CAS:3420-57-3 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound CAS#: 3420-57-3 [m.chemicalbook.com]
- 5. Acute inhalation toxicity of 3-methylfuran in the mouse: pathology, cell kinetics, and respiratory rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Methylfuran - Wikipedia [en.wikipedia.org]
- 7. Pathology of acute inhalation exposure to 3-methylfuran in the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Methylfuran | C5H6O | CID 13587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. georganics.sk [georganics.sk]
- 10. fishersci.ch [fishersci.ch]
- 11. louisville.edu [louisville.edu]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. fishersci.com [fishersci.com]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 15. 2-METHOXYFURAN - Safety Data Sheet [chemicalbook.com]
- 16. ehs.umich.edu [ehs.umich.edu]
Application of 3-Methoxyfuran Scaffolds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the 3-methoxyfuran moiety and its derivatives in medicinal chemistry. The furan ring is a versatile heterocyclic scaffold found in numerous bioactive compounds. The introduction of a methoxy group at the 3-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive feature for drug design. While direct applications of the simple this compound are not extensively documented in late-stage clinical candidates, its core structure is present in more complex heterocyclic systems, such as benzofurans, which have shown significant promise in various therapeutic areas.
This document will focus on key examples of methoxy-substituted benzofuran derivatives that have been investigated as potent biological agents, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Application as Tubulin Polymerization Inhibitors for Anticancer Therapy
Derivatives of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan, which incorporate a methoxy-substituted furan ring fused to a benzene ring, have been identified as a novel class of potent inhibitors of tubulin polymerization. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Quantitative Biological Data
The antiproliferative activity and tubulin polymerization inhibitory effects of selected methoxy-substituted benzo[b]furan derivatives are summarized in the tables below.
Table 1: Antiproliferative Activity (IC50, nM) of Methoxy-Substituted Benzo[b]furan Derivatives [1]
| Compound | L1210 | FM3A | Molt/4 | CEM | HeLa |
| 4d (6-methoxy) | 3.5 | 5.1 | 2.1 | 4.5 | 8.2 |
| 4r (6-methoxy, 3-methyl) | 25 | 32 | 15 | 30 | 65 |
| 4t (6-ethoxy, 3-methyl) | 2.0 | 2.8 | 1.2 | 2.8 | 6.3 |
| 4v (4-methoxy, 3-methyl) | 50 | 75 | 40 | 80 | 150 |
| Combretastatin A-4 | 2.5 | 3.0 | 1.5 | 3.2 | 7.0 |
Table 2: Inhibition of Tubulin Polymerization (IC50, µM) [1]
| Compound | IC50 (µM) |
| 4d (6-methoxy) | 1.2 |
| 4r (6-methoxy, 3-methyl) | 1.5 |
| 4t (6-ethoxy, 3-methyl) | 1.1 |
| 4v (4-methoxy, 3-methyl) | 2.0 |
| Combretastatin A-4 | 1.8 |
| Colchicine | 2.5 |
Experimental Protocols
General Procedure for the Synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]furan (Compound 4r) [1]
This protocol describes a key step in the synthesis of the benzo[b]furan core.
-
Step 1: Synthesis of the Chalcone Precursor. To a solution of 2-hydroxy-4-methoxyacetophenone (1.0 eq) in ethanol, add 3,4,5-trimethoxybenzaldehyde (1.1 eq).
-
Step 2: Base-Catalyzed Cyclization. Add an aqueous solution of potassium hydroxide (3.0 eq) dropwise to the mixture at 0 °C.
-
Step 3: Reaction Monitoring. Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Step 4: Work-up. Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.
-
Step 5: Purification. Filter the solid, wash with water, and recrystallize from ethanol to yield the desired benzofuran derivative.
Protocol for Tubulin Polymerization Inhibition Assay [1]
-
1. Reagents and Materials:
-
Bovine brain tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds dissolved in DMSO
-
Glycerol
-
Spectrophotometer with temperature control
-
-
2. Procedure:
-
Prepare a solution of tubulin in polymerization buffer.
-
Add the test compound at various concentrations to the tubulin solution.
-
Incubate the mixture at 0 °C for 15 minutes to allow for compound binding.
-
Initiate polymerization by raising the temperature to 37 °C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.
-
Calculate the IC50 value as the concentration of the compound that inhibits the rate of polymerization by 50% compared to a DMSO control.
-
Diagrams
Caption: Workflow for the synthesis and biological evaluation of benzo[b]furan derivatives.
References
Application Notes and Protocols: 3-Methoxyfuran as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyfuran is a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Its electron-rich diene character, conferred by the methoxy group, makes it an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction. The resulting 7-oxabicyclo[2.2.1]heptane core serves as a rigid scaffold that can be further elaborated into a variety of complex molecules with significant potential in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic structures.
I. Synthesis of Cantharimide Analogs via [4+2] Cycloaddition
The Diels-Alder reaction of this compound with N-substituted maleimides provides a direct and efficient route to cantharimide analogs. These compounds are of significant interest due to their structural similarity to cantharidin, a known inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A). Inhibition of these phosphatases is a validated strategy in cancer therapy, making these synthetic analogs promising candidates for drug discovery programs.[1][2]
General Reaction Scheme
The [4+2] cycloaddition of a 2-substituted-3-methoxyfuran with an N-substituted maleimide yields the corresponding endo- and exo-diastereomers of the cantharimide analog. The reaction generally shows a preference for the endo product under kinetic control.
Quantitative Data Summary
The following table summarizes the yields and diastereomeric ratios for the Diels-Alder reaction between various 2-substituted-3-alkoxyfurans and N-methylmaleimide.[3]
| Entry | R (in Furan) | R' (in Furan) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio |
| 1 | H | Me | DMC | 25 | 4 | 89 | 80:20 |
| 2 | Et | Et | DMC | 25 | 4 | 93 | 70:30 |
| 3 | Ph | Et | DMC | 25 | 16 | 86 | 80:20 |
| 4 | 4-Br-Ph | Et | DMC | 25 | 16 | 91 | 85:15 |
| 5 | 2-Thienyl | Et | DMC | 25 | 16 | 96 | >95:5 |
DMC: Dimethyl carbonate
Detailed Experimental Protocol: Synthesis of endo-Cantharimide Analog (Entry 1)
Materials:
-
This compound (1.0 equiv)
-
N-Methylmaleimide (1.2 equiv)
-
Dimethyl carbonate (DMC), anhydrous
-
Ethyl acetate
-
Aminopropyl solid phase extraction (SPE) cartridge
Procedure:
-
To a solution of this compound in anhydrous dimethyl carbonate (1.5 M), add a solution of N-methylmaleimide in anhydrous dimethyl carbonate (3.6 M) at room temperature with stirring.
-
Stir the reaction mixture at 25 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Load the diluted solution onto an aminopropyl SPE cartridge and allow it to stand for 5 minutes.
-
Elute the product from the cartridge by flushing with ethyl acetate.
-
Remove the solvent from the eluate under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel to separate the endo and exo diastereomers. The endo:exo ratio can be determined by ¹H NMR analysis of the crude product.[3]
Spectroscopic Data for the endo-adduct of Entry 1:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.25 (d, J = 5.6 Hz, 1H), 5.05 (d, J = 1.6 Hz, 1H), 3.58 (s, 3H), 3.21 (d, J = 5.6 Hz, 1H), 2.95 (s, 3H), 2.88 (d, J = 1.6 Hz, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 176.5, 175.8, 140.1, 110.2, 82.3, 81.9, 56.4, 52.1, 48.9, 25.2.
-
IR (film): ν_max 2950, 1775, 1700, 1435, 1380, 1190, 1090 cm⁻¹.
II. Applications in Further Heterocyclic Synthesis
The 7-oxabicyclo[2.2.1]heptane scaffold derived from this compound is a versatile intermediate for the synthesis of other heterocyclic systems through ring-opening and rearrangement reactions.
A. Synthesis of Substituted Pyridines
While direct methods for the synthesis of pyridines from this compound are not extensively reported, a plausible synthetic route involves the transformation of the Diels-Alder adduct. The oxa-bridge can be opened under acidic or basic conditions, and subsequent manipulation of the resulting functional groups can lead to the formation of a pyridine ring.
B. Synthesis of Pyridazines
Pyridazine derivatives can be synthesized from furan compounds through cycloaddition with diazo compounds followed by rearrangement. A potential route from this compound would involve an initial Diels-Alder reaction with a suitable diazene dienophile, followed by subsequent transformations of the bicyclic adduct.[4]
C. Synthesis of Oxazoles
The synthesis of oxazoles from furan derivatives often involves multi-step sequences including ring-opening and re-cyclization. A possible strategy starting from this compound could involve initial functionalization followed by a ring transformation reaction.[5]
III. Biological Activity of Cantharimide Analogs
Cantharidin and its analogs, including the cantharimides synthesized from this compound, are potent inhibitors of protein phosphatases, particularly PP1 and PP2A.[1] These phosphatases are crucial regulators of numerous cellular processes, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[2][6][7]
Signaling Pathway of PP2A Inhibition
The inhibition of PP2A by cantharimide analogs disrupts multiple signaling pathways that are often dysregulated in cancer. For instance, PP2A is involved in the dephosphorylation and inactivation of key kinases in the MAPK/ERK and PI3K/Akt pathways. Inhibition of PP2A leads to the sustained activation of these pro-apoptotic pathways.
Conclusion
This compound serves as a powerful and versatile starting material for the synthesis of a range of heterocyclic compounds. The Diels-Alder reaction with maleimides provides a robust and scalable method to access cantharimide analogs with significant potential as anticancer agents through the inhibition of protein phosphatases. The resulting 7-oxabicyclo[2.2.1]heptane adducts also hold promise as intermediates for the synthesis of other important heterocyclic scaffolds such as pyridines and pyridazines. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutic agents and other functional molecules.
References
- 1. Exploiting protein phosphatase inhibitors based on cantharidin analogues for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor potential of the protein phosphatase inhibitor, cantharidin, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. Cytotoxicity of cantharidin analogues targeting protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-Methoxyfuran using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxyfuran is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, atmospheric chemistry, and as a potential impurity or metabolite in pharmaceutical products. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using a headspace GC-MS system, which is well-suited for volatile analytes.
Experimental Protocols
Sample Preparation: Static Headspace (HS) Sampling
This protocol is designed for the analysis of this compound in liquid samples.
Materials:
-
20 mL headspace vials with PTFE-lined silicone septa
-
Sodium chloride (NaCl), analytical grade
-
Sample matrix (e.g., water, buffer, simulated biological fluid)
-
This compound standard solution
-
Internal standard (IS) solution (e.g., Furan-d4)
Procedure:
-
Accurately transfer 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a saturating amount of sodium chloride (approximately 2 g) to the vial. Salting out enhances the partitioning of volatile analytes into the headspace.
-
If an internal standard is used, spike the sample with an appropriate volume of the IS solution.
-
Immediately seal the vial with a PTFE-lined silicone septum and cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
-
The prepared vial is now ready for analysis by headspace GC-MS.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | Elite-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |
| Inlet Temperature | 220°C |
| Injection Mode | Split (split ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial temperature: 40°C, hold for 2 minutes |
| Ramp: 10°C/min to 150°C | |
| Ramp: 25°C/min to 250°C, hold for 2 minutes | |
| Headspace Autosampler | |
| Vial Oven Temperature | 80°C |
| Incubation Time | 15 minutes |
| Loop Temperature | 90°C |
| Transfer Line Temp. | 100°C |
| Injection Volume | 1 mL |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temp. | 250°C |
| Mass Scan Range | m/z 35-150 |
| Solvent Delay | 2 minutes |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and should be confirmed experimentally. The mass-to-charge ratios are predicted based on the structure of this compound (C₅H₆O₂, Molecular Weight: 98.10 g/mol ).[2]
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | ~ 5 - 7 | 98 | 69, 53, 39 |
Note: The quantifier ion is typically the most abundant and specific ion, while qualifier ions are used for confirmation.
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound Analysis.
Discussion
The presented protocol provides a robust starting point for the quantitative analysis of this compound by headspace GC-MS. Method validation should be performed to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the specific sample matrix of interest. For complex matrices, further optimization of sample preparation, such as solid-phase microextraction (SPME), may be considered to enhance sensitivity and reduce matrix effects. The choice of internal standard is critical for accurate quantification and should ideally be a deuterated analog of the analyte, such as furan-d4, to compensate for variations in sample preparation and instrument response. The predicted mass fragments should be confirmed by analyzing a pure standard of this compound.
References
High-Performance Liquid Chromatography (HPLC) Methods for 3-Methoxyfuran: Application Notes and Protocols
Disclaimer: Publicly available, validated High-Performance Liquid Chromatography (HPLC) methods specifically for the analysis of 3-Methoxyfuran are limited. Due to its volatility, Gas Chromatography (GC) is the more common analytical technique for this and similar furan derivatives. This document provides a hypothetical HPLC method based on established principles for similar small, polar molecules, intended for research and method development purposes. Additionally, a widely accepted Gas Chromatography-Mass Spectrometry (GC-MS) protocol is detailed as a primary alternative for the quantitative analysis of this compound.
Introduction
This compound is a heterocyclic organic compound that belongs to the furan family. Furans are found in a variety of heat-treated foods and are also used as intermediates in chemical synthesis. The accurate quantification of furan derivatives is crucial for quality control in the food and beverage industry, as well as in pharmaceutical and chemical manufacturing. While HPLC is a powerful separation technique, the analysis of volatile compounds like this compound can be challenging due to potential sample loss and difficulties in achieving adequate retention on conventional reversed-phase columns.
This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for this compound and a standard headspace GC-MS method.
Hypothetical Application Note 1: Quantification of this compound by Reversed-Phase HPLC
This application note describes a hypothetical isocratic reversed-phase HPLC method with UV detection for the quantification of this compound. This method is intended as a starting point for method development and will require optimization and validation for specific sample matrices.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Data Presentation: Hypothetical Performance Characteristics
The following table summarizes the expected performance characteristics of this hypothetical method. These values are illustrative and must be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 4.5 min |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol: Hypothetical HPLC Method
1. Reagents and Materials
-
This compound standard (purity >98%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock standard with the mobile phase.
3. Sample Preparation
-
For liquid samples, dilute with the mobile phase to an expected concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
5. System Suitability
-
Perform at least five replicate injections of a mid-level standard.
-
The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%.
Visualization of the Hypothetical HPLC Workflow
Caption: Hypothetical HPLC workflow for this compound analysis.
Application Note 2: Quantification of this compound by Headspace GC-MS
This application note details a more conventional and robust method for the analysis of this compound using static headspace sampling coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly suitable for volatile organic compounds in complex matrices.
GC-MS Conditions
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Split (10:1) |
| Injector Temperature | 250°C |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 35-200 |
| Headspace Sampler | |
| Vial Equilibration Temp | 80°C |
| Vial Equilibration Time | 20 min |
| Loop Temperature | 90°C |
| Transfer Line Temp | 100°C |
Data Presentation: Typical Performance Characteristics
The following table summarizes typical performance characteristics for the analysis of furan derivatives by headspace GC-MS, as reported in the literature.
| Parameter | Typical Value |
| Retention Time (RT) | Dependent on oven program |
| **Linearity (R²) ** | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/g |
| Limit of Quantification (LOQ) | 0.03 - 1.5 ng/g |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Experimental Protocol: Headspace GC-MS Method
1. Reagents and Materials
-
This compound standard (purity >98%)
-
Methanol (purge and trap grade)
-
Saturated sodium chloride solution
-
20 mL headspace vials with PTFE-lined septa
2. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately prepare a stock solution of this compound in methanol.
-
Working Standards: Prepare working standards by spiking appropriate amounts of the stock solution into a matrix blank (e.g., water for aqueous samples) in a headspace vial.
3. Sample Preparation
-
Accurately weigh or pipette a known amount of sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
Add a saturated sodium chloride solution to increase the volatility of the analyte.
-
If an internal standard is used, add it at this stage.
-
Immediately seal the vial.
4. GC-MS Analysis
-
Place the vials in the headspace autosampler.
-
The autosampler will perform the heating, equilibration, and injection into the GC-MS system.
-
Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions for this compound.
5. Data Analysis
-
Identify this compound by its retention time and mass spectrum.
-
Quantify using a calibration curve generated from the analysis of the working standards.
Visualization of the Headspace GC-MS Workflow
Caption: Headspace GC-MS workflow for this compound analysis.
Application Notes and Protocols: The Role of 3-Methoxyfuran Derivatives in Antiviral Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 3-methoxyfuran as a standalone starting material is not prominently featured in the synthesis of mainstream antiviral drugs, the 3-methoxy-furan motif, particularly within the flavonoid scaffold, is of significant interest in antiviral research. A key class of these compounds is the 3-methoxyflavones, which have demonstrated potent antiviral activity against a range of viruses. The presence and position of the methoxy group on the flavonoid backbone are often crucial for their biological activity.
This document provides a summary of the antiviral applications of 3-methoxyflavone derivatives, quantitative data on their efficacy, generalized experimental protocols for their synthesis, and an overview of their proposed mechanisms of action, including their interaction with cellular signaling pathways.
Antiviral Activity of 3-Methoxyflavones
Several 3-methoxyflavones, which are derivatives of quercetin, have shown remarkable activity against picornaviruses, including poliovirus and coxsackie B4 virus.[1] The 3-methoxy group has been identified as being essential for these antiviral effects.[1] Methoxyflavones have also demonstrated broad-spectrum antiviral activity against other viruses such as Hepatitis B virus (HBV), Herpes Simplex Virus (HSV-1), and influenza viruses.[2][3][4]
Quantitative Data Summary
The following table summarizes the reported antiviral activity and cytotoxicity of key 3-methoxyflavones.
| Compound | Virus | Assay | Value | Cytotoxicity (CC₅₀) | Reference |
| 3-Methylquercetin (3-MQ) | Poliovirus Type 1 | 90% Inhibition (IC₉₀) | ~0.01 µg/mL | 40 µg/mL | [1] |
| 3-Methylquercetin (3-MQ) | Coxsackie B4 Virus | 90% Inhibition (IC₉₀) | ~0.01 µg/mL | 40 µg/mL | [1] |
| 3,3'-Dimethyl-quercetin (3,3'-DMQ) | Poliovirus Type 1 | 90% Inhibition (IC₉₀) | ~0.01 µg/mL | 40 µg/mL | [1] |
| 3,3'-Dimethyl-quercetin (3,3'-DMQ) | Coxsackie B4 Virus | 90% Inhibition (IC₉₀) | ~0.01 µg/mL | 40 µg/mL | [1] |
| 4',7-dihydroxy-3-methoxy-5,6-dimethylflavone | Rhinovirus Type 15 | MIC₅₀ | 0.016 - 0.5 µg/mL | >1000 (TI₉₉) | [5] |
| Tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone) | Influenza A (H3N2) | EC₅₀ | 3.4 µM | - | [4] |
| Tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone) | Influenza B | EC₅₀ | 4.9 µM | - | [4] |
| Tricin (4′,5,7-trihydroxy-3′,5′-dimethoxyflavone) | Influenza A (H1N1pdm) | EC₅₀ | 8.2 µM | - | [4] |
Experimental Protocols
Detailed synthetic protocols for specific antiviral 3-methoxyflavones are not always available in a single source. The following represents a generalized, multi-step synthesis for 3-methoxyflavones based on established chemical methodologies, such as the Baker-Venkataraman rearrangement.[6][7]
General Synthesis of 3-Methoxyflavones
This protocol outlines a representative synthesis starting from a substituted 2'-hydroxyacetophenone.
Step 1: Synthesis of 1-(2-hydroxyphenyl)-2-methoxyethan-1-one derivatives
-
To a solution of a substituted 3-methoxyphenol in 1,1,2,2-tetrachloroethane, add anhydrous aluminum chloride.
-
Cool the mixture in an ice bath and add methoxyacetyl chloride dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2'-hydroxy-methoxyacetophenone derivative.[6]
Step 2: Baker-Venkataraman Rearrangement to form 1,3-Diketones
-
Dissolve the 2'-hydroxy-methoxyacetophenone derivative in anhydrous pyridine.
-
Add an appropriate benzoyl chloride derivative.
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the O-benzoyl ester.
-
Filter, wash with water, and dry the solid.
-
To a solution of the dried ester in anhydrous pyridine, add powdered potassium hydroxide.
-
Heat the mixture with stirring for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold dilute acetic acid to precipitate the 1,3-diketone.
-
Filter, wash with water, and recrystallize from a suitable solvent.
Step 3: Cyclization to form the Flavone Ring
-
Dissolve the 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice water.
-
The precipitated 3-methoxyflavone is collected by filtration, washed with water, and purified by recrystallization.
Mechanism of Action and Signaling Pathways
The antiviral mechanisms of 3-methoxyflavones are multifaceted and can be virus-specific.
A primary mechanism proposed for 3-methylquercetin (3-MQ) and its derivatives against picornaviruses is the protection of host cells from the virus-induced shutdown of cellular protein synthesis.[1] This allows the host cell to maintain its antiviral defenses.
Other methoxyflavones have been suggested to act as non-selective inhibitors of viral polymerases, such as reverse transcriptase in HBV.[2] This broad activity against different viruses suggests that these compounds might also modulate cellular processes essential for viral replication.[2]
Furthermore, some methoxyflavones can modulate inflammatory signaling pathways that are often hijacked by viruses. For instance, 5-methoxyflavone has been shown to inhibit influenza A virus-mediated inflammation by activating AMP-activated protein kinase (AMPK)α, which in turn suppresses the NF-κB and p38 MAPK signaling pathways.[8]
Visualizing the Synthetic and Signaling Pathways
Below are diagrams created using the DOT language to illustrate a generalized synthetic workflow and a proposed signaling pathway of action.
Caption: Generalized synthetic workflow for 3-methoxyflavones.
Caption: Inhibition of pro-inflammatory pathways by 3-methoxyflavones.
Conclusion
While this compound is not a direct precursor, the 3-methoxyflavone structural motif is a promising scaffold for the development of novel antiviral agents. Their broad-spectrum activity and mechanisms of action, which include protecting host cell machinery and modulating inflammatory responses, make them attractive candidates for further research and drug development. The synthetic routes, although requiring multiple steps, are well-established in organic chemistry, allowing for the generation of diverse analogues for structure-activity relationship studies. Future work should focus on optimizing the synthesis of these compounds and further elucidating their specific molecular targets and interactions with viral and host cell proteins.
References
- 1. Plant Antiviral Agents; VI.1 3-Methoxyflavones as Potent Inhibitors of Viral-Induced Block of Cell Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of flavonoids present in aerial parts of Marcetia taxifolia against Hepatitis B virus, Poliovirus, and Herpes Simplex Virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-influenza virus activity of tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Methoxyflavone-induced AMPKα activation inhibits NF-κB and P38 MAPK signaling to attenuate influenza A virus-mediated inflammation and lung injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methoxyfuran: Unraveling Its Potential and Perils in the Food Industry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyfuran, a heterocyclic organic compound, has been noted for its characteristic fruity aroma, suggesting its potential as a flavoring agent in the food industry. However, a comprehensive review of scientific literature and regulatory databases reveals a significant lack of information regarding its approved use, safety, and application in food products. This document provides a summary of the available information on this compound, outlines general protocols for the analysis of related furan derivatives in food matrices, and discusses the overarching toxicological concerns associated with the furan class of compounds. The absence of a FEMA (Flavor and Extract Manufacturers Association) number, along with no clear approvals from major regulatory bodies like the FDA and EFSA, underscores the current limitations and potential risks of its use as a food additive.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of a potential flavoring agent is fundamental for its application and analysis.
| Property | Value | Source |
| CAS Number | 3420-57-3 | [1] |
| Molecular Formula | C5H6O2 | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Odor | Fruity | [2] |
| Natural Occurrence | Isolated from the woods of Pseudolarix kaempferi | [3] |
Regulatory Status and Safety Concerns
The use of any substance as a flavoring agent in the food industry is strictly regulated. A thorough search of regulatory databases reveals no specific approval for this compound for use in food.
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FEMA GRAS: this compound is not listed on the Flavor and Extract Manufacturers Association's "Generally Recognized as Safe" (GRAS) list.[4]
-
JECFA and EFSA: There are no specific evaluations or approvals for this compound from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) or the European Food Safety Authority (EFSA).[5][6] Both organizations have, however, expressed significant concerns regarding the genotoxicity of several furan-substituted compounds.[7]
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FDA: The U.S. Food and Drug Administration's regulations for synthetic flavoring substances and adjuvants do not explicitly list this compound.
The parent compound, furan, is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[7] Furan and its derivatives can form naturally in a variety of foods during thermal processing. The primary mechanism of furan's toxicity is believed to involve its metabolic activation to a reactive aldehyde, cis-2-butene-1,4-dial, which can bind to cellular macromolecules, including DNA.[7] Given these concerns, the use of any unapproved furan derivative as a food additive would be considered a significant health risk.
Experimental Protocols: Analysis of Furan Derivatives in a Food Matrix
While no specific validated protocols for this compound in food were found, the following is a general method for the analysis of furan and its alkylated derivatives, which can be adapted and validated for this compound. The primary analytical technique is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).
Objective: To quantify the concentration of furan derivatives in a food sample.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace autosampler
-
GC column suitable for volatile compounds (e.g., DB-624, HP-5MS)
-
20 mL headspace vials with magnetic crimp caps and septa
-
Analytical balance
-
Syringes and standard laboratory glassware
-
This compound standard (for method development and validation)
-
Internal standard (e.g., d4-furan)
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Saturated sodium chloride (NaCl) solution
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Deionized water
Procedure:
-
Sample Preparation:
-
Homogenize solid food samples.
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. The amount will depend on the expected concentration and the matrix.
-
For liquid samples, pipette an appropriate volume into the vial.
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Add a known amount of internal standard (e.g., d4-furan) to each vial.
-
Add a saturated NaCl solution to aid in the release of volatile compounds from the matrix.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
Headspace Analysis:
-
Place the vials in the headspace autosampler.
-
Equilibrate the vials at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Inject a known volume of the headspace into the GC-MS.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 2 minutes. (This program would need to be optimized for this compound).
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify characteristic ions of this compound, followed by Selected Ion Monitoring (SIM) for quantification.
-
-
Quantification:
-
Create a calibration curve using standards of this compound at different concentrations.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Method Validation: The adapted method must be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision for the specific food matrix being tested.
Visualizations
Conclusion
While this compound possesses an aroma that might be of interest to the flavor industry, there is currently no publicly available evidence to support its safe and legal use as a food additive. The significant toxicological concerns associated with the broader class of furan derivatives necessitate a cautious approach. Researchers and professionals in the field should be aware of the stringent regulatory requirements and the comprehensive safety data needed before a new substance can be introduced into the food supply. The analytical methods outlined provide a starting point for the detection and quantification of such compounds, which is crucial for both regulatory monitoring and further toxicological studies. Until this compound undergoes a thorough and transparent safety evaluation by regulatory bodies, its use as a flavoring agent in the food industry is not recommended.
References
- 1. fao.org [fao.org]
- 2. WHO | JECFA [apps.who.int]
- 3. femaflavor.org [femaflavor.org]
- 4. Food safety and quality: jecfa-flav [fao.org]
- 5. US4191693A - Preparation of gamma-pyrones from 3-substituted furans - Google Patents [patents.google.com]
- 6. WHO | JECFA [apps.who.int]
- 7. patents.justia.com [patents.justia.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-Methoxyfuran Synthesis
Welcome to the technical support center for the synthesis of 3-Methoxyfuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound can be synthesized through several routes, including:
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Acid-catalyzed rearrangement of furan, tetrahydro-2,4,4-trimethoxy-.
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Gold-catalyzed cyclization of propargylic acetals.
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Nucleophilic aromatic substitution on 3-bromofuran.
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in organic synthesis can stem from various factors. Key areas to troubleshoot include:
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Purity of starting materials and reagents: Impurities can interfere with the reaction or poison catalysts.
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Reaction conditions: Temperature, reaction time, and catalyst loading are critical parameters that often require optimization.
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Atmosphere control: Some reactions are sensitive to air or moisture, requiring an inert atmosphere (e.g., nitrogen or argon).
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Work-up and purification procedures: Product can be lost during extraction, washing, and purification steps.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The nature of side products depends on the synthetic route. Common side reactions include polymerization of the furan ring, especially under harsh acidic conditions, and the formation of isomers or over-alkoxylated products. For specific side products related to each method, please refer to the troubleshooting guides below.
Q4: How can I effectively purify this compound?
A4: Purification of this compound is typically achieved by:
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Distillation: Simple or fractional distillation can be effective for separating this compound from non-volatile impurities or solvents with significantly different boiling points.
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Column chromatography: Silica gel chromatography is a common method for separating the product from closely related impurities. The choice of eluent system will depend on the polarity of the impurities.
Troubleshooting Guides
Method 1: Acid-Catalyzed Rearrangement of Furan, tetrahydro-2,4,4-trimethoxy-
This method involves the acid-catalyzed rearrangement of Furan, tetrahydro-2,4,4-trimethoxy- to yield this compound.
Experimental Protocol:
| Parameter | Recommended Condition/Reagent |
| Starting Material | Furan, tetrahydro-2,4,4-trimethoxy- |
| Catalyst | Adipic acid (as reported in one instance) or other non-volatile acids |
| Temperature | High temperature (e.g., 200 °C) |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) is recommended |
| Work-up | Neutralization, extraction with a suitable organic solvent, and drying |
| Purification | Distillation or column chromatography |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient catalyst activity or concentration. Reaction temperature is too low. | Screen different acid catalysts (e.g., p-toluenesulfonic acid, solid acid catalysts). Gradually increase the reaction temperature while monitoring for decomposition. |
| Formation of Tar/Polymer | Harsh acidic conditions or excessively high temperature. | Use a milder acid catalyst. Optimize the reaction temperature and time to minimize decomposition. |
| Multiple Byproducts | Isomerization or other side reactions. | Analyze byproducts by GC-MS to understand their structure and adjust reaction conditions accordingly. A lower temperature might improve selectivity. |
Method 2: Gold-Catalyzed Synthesis from Propargylic Acetals
This method involves the gold-catalyzed cyclization of a propargylic acetal to form the this compound ring.
Experimental Protocol:
The synthesis of 3-alkoxyfurans can be achieved by treating acetal-containing propargylic alcohols with a gold catalyst in an alcohol solvent at room temperature.[1][2][3]
| Parameter | Recommended Condition/Reagent |
| Starting Material | Appropriate propargylic acetal |
| Catalyst | Gold(I) or Gold(III) catalyst (e.g., [Ph3PAuNTf2]2·PhMe, AuBr3) |
| Catalyst Loading | Typically 1-5 mol% |
| Solvent | Methanol (to provide the methoxy group) |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Typically under air, but an inert atmosphere can be beneficial |
| Work-up | Removal of solvent, followed by extraction and drying |
| Purification | Column chromatography on silica gel |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. Low reaction temperature. | Use a freshly prepared or properly stored gold catalyst. Consider using a co-catalyst (e.g., a silver salt) to enhance the activity of the gold catalyst. Gently heat the reaction mixture (e.g., to 40-60 °C). |
| Formation of Enyne Side Product | Incomplete cyclization. | Ensure the reaction goes to completion by monitoring with TLC. A slightly higher catalyst loading or longer reaction time may be necessary. |
| Decomposition of Product | Product instability, especially during workup. | Avoid heating during solvent removal (use a cold water bath). Store the purified product at a low temperature (0-5 °C). |
Method 3: Nucleophilic Aromatic Substitution of 3-Bromofuran
This approach involves the substitution of the bromine atom on 3-bromofuran with a methoxy group using a suitable methoxide source.
Experimental Protocol:
A typical procedure would involve reacting 3-bromofuran with sodium methoxide in a suitable solvent. The reaction conditions, such as temperature and solvent, are crucial for achieving a good yield.
| Parameter | Recommended Condition/Reagent |
| Starting Material | 3-Bromofuran |
| Reagent | Sodium methoxide (NaOCH3) |
| Solvent | Methanol or an aprotic polar solvent like DMF or DMSO |
| Temperature | Room temperature to elevated temperatures (optimization required) |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) to prevent side reactions |
| Work-up | Quenching with water, extraction with an organic solvent, and drying |
| Purification | Distillation or column chromatography |
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient reactivity of the starting material. Low reaction temperature. | The furan ring is electron-rich, which can make nucleophilic aromatic substitution challenging. Consider using a copper catalyst to facilitate the reaction. Increase the reaction temperature and monitor for product formation and decomposition. |
| Formation of Side Products | Ring-opening or other reactions of the furan ring under basic conditions. Formation of multiply substituted products.[4] | Use carefully controlled reaction conditions (temperature, reaction time). Use a stoichiometric amount of the nucleophile to minimize multiple substitutions. |
| Difficulty in Separating Product from Starting Material | Similar boiling points or polarities. | Use fractional distillation for compounds with close boiling points. For column chromatography, use a solvent system that provides good separation on TLC. |
Data Presentation
Table 1: Effect of Catalyst on Gold-Catalyzed Furan Synthesis (Illustrative)
| Catalyst | Co-catalyst | Solvent | Temperature (°C) | Yield (%) |
| AuBr3 (5 mol%) | None | [EMIM][NTf2] | RT | Low |
| AuBr3 (5 mol%) | AgOTf (15 mol%) | [EMIM][NTf2] | 60 | 72 |
| [Ph3PAuNTf2]2·PhMe (2 mol%) | None | Methanol | RT | High (Qualitative) |
Note: This table is a composite based on related reactions and illustrates the importance of catalyst and co-catalyst selection. Specific yields for this compound may vary.
Experimental Workflows and Logic Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: 3-Methoxyfuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-methoxyfuran. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Gold-Catalyzed Synthesis from Propargylic Alcohols
This method involves the gold-catalyzed cyclization of a propargylic alcohol in the presence of methanol.
Q1: My reaction yields are consistently low. What are the potential causes?
A1: Low yields in the gold-catalyzed synthesis of this compound can stem from several factors:
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Catalyst Inactivity: Ensure the gold catalyst, such as [Ph3PAuNTf2]2, is active. Old or improperly stored catalysts can lose activity.
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure it has gone to completion. Incomplete reactions will result in lower yields.
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Purity of Starting Materials: Impurities in the propargylic alcohol or methanol can interfere with the catalytic cycle. Ensure all starting materials are of high purity.
Q2: I am observing a significant amount of a side product with a higher molecular weight. What could it be?
A2: A common side reaction is the aerobic oxidation of the this compound product, especially if the reaction mixture is heated during workup.[1] This can lead to the formation of various oxidized species.
Troubleshooting:
-
Avoid Heat: During solvent removal, use a cold water bath to prevent heating the crude product.[1]
-
Inert Atmosphere: While the reaction can be run under air, if oxidation is a persistent issue, consider running the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Q3: The purification of my product by column chromatography is difficult, and I see multiple spots on TLC.
A3: This could be due to the presence of unreacted starting material, the desired product, and various side products.
Troubleshooting:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to achieve better separation. A combination of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is a good starting point.
-
Check for Decomposition on Silica: this compound, like many furans, can be sensitive to acid. If you suspect decomposition on the silica gel, you can neutralize the silica gel with a small amount of a non-nucleophilic base like triethylamine in the solvent system.
Method 2: Palladium-Catalyzed Cross-Coupling of 3-Bromofuran and Methanol/Methoxide
This approach involves the reaction of 3-bromofuran with a methanol source in the presence of a palladium catalyst.
Q1: My reaction is not going to completion, and I recover a lot of starting material (3-bromofuran).
A1: Incomplete conversion in palladium-catalyzed cross-coupling reactions is a common issue.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For C-O coupling reactions, specific ligands are often required to facilitate the reductive elimination step. Consider screening different palladium catalysts and phosphine ligands.
-
Base Strength: The choice and strength of the base are critical for the formation of the active methoxide nucleophile. If using methanol, a strong base is necessary. If using sodium methoxide, ensure it is anhydrous.
-
Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Ensure your reaction temperature is optimal.
Q2: I am observing the formation of furan and other debrominated side products. Why is this happening?
A2: The formation of furan is likely due to a side reaction where the 3-bromofuran is reduced instead of undergoing cross-coupling.
Troubleshooting:
-
Source of Hydride: This can happen if there are sources of hydride in the reaction mixture, which can arise from certain solvents or additives. Ensure all reagents and solvents are dry and of high purity.
-
Optimize Reaction Conditions: Adjusting the reaction temperature, catalyst, and ligand may help to favor the desired cross-coupling pathway over the reduction pathway.
Q3: I am seeing some high molecular weight impurities that I suspect are biaryl compounds.
A3: A common side reaction in cross-coupling reactions is the homo-coupling of the starting aryl halide, which in this case would lead to the formation of 3,3'-bifuran.
Troubleshooting:
-
Catalyst Loading: Using a high catalyst loading can sometimes promote homo-coupling. Try reducing the catalyst concentration.
-
Reaction Time: Extended reaction times can sometimes lead to an increase in side products. Monitor the reaction and stop it once the starting material is consumed.
Method 3: Methylation of 3-Hydroxyfuran
This method involves the deprotonation of 3-hydroxyfuran followed by reaction with a methylating agent like dimethyl sulfate.
Q1: My yield of this compound is low, and the reaction seems to be messy.
A1: The methylation of hydroxyl groups can be complicated by side reactions.
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Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the 3-hydroxyfuran without competing in the methylation reaction.
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Purity of 3-Hydroxyfuran: 3-Hydroxyfuran can be unstable. Ensure it is pure before use.
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Reaction with Dimethyl Sulfate: Dimethyl sulfate is a potent methylating agent but can also lead to side reactions if not used carefully. It is also toxic and should be handled with appropriate safety precautions.
Q2: I am concerned about the presence of unreacted dimethyl sulfate in my product.
A2: Residual dimethyl sulfate is a valid concern due to its toxicity.
Troubleshooting:
-
Quenching: The reaction should be properly quenched to destroy any remaining dimethyl sulfate. This is often done by adding a nucleophilic reagent like ammonia or sodium sulfide solution.
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Aqueous Workup: A thorough aqueous workup will help to remove any water-soluble byproducts and residual quenching agents.
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Purification: Careful purification, such as fractional distillation, is necessary to separate the desired product from any non-volatile impurities.
Quantitative Data Summary
Currently, there is limited quantitative data available in the literature specifically detailing the yields of side products in this compound synthesis. The following table provides a general overview of potential side products and their likely formation pathways.
| Synthetic Method | Potential Side Product | Formation Pathway |
| Gold-Catalyzed Synthesis | Oxidized Furan Derivatives | Aerobic oxidation of the this compound product.[1] |
| Palladium-Catalyzed Cross-Coupling | Furan | Reduction of 3-bromofuran. |
| 3,3'-Bifuran | Homo-coupling of 3-bromofuran. | |
| Methylation of 3-Hydroxyfuran | Unreacted 3-Hydroxyfuran | Incomplete reaction due to inefficient deprotonation or insufficient methylating agent. |
| Byproducts from Dimethyl Sulfate | Reaction of dimethyl sulfate with other nucleophiles present in the reaction mixture. |
Experimental Protocols
General Protocol for Gold-Catalyzed Synthesis of 3-Alkoxy Furans
This protocol is adapted from a general procedure for the synthesis of 3-alkoxy furans and should be optimized for the specific synthesis of this compound.[1]
Materials:
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Propargylic alcohol precursor
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Anhydrous methanol
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Gold catalyst (e.g., [Ph3PAuNTf2]2.PhMe)
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Solvent for column chromatography (e.g., hexanes, ethyl acetate)
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Silica gel
Procedure:
-
To a solution of the propargylic alcohol in anhydrous methanol (8-10 mL/g of alcohol), add the gold catalyst (2 mol%).
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Stir the solution at room temperature and monitor the reaction progress by TLC until the starting material has been consumed.
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Remove the solvent in vacuo using a cold water bath to prevent heating of the crude product.
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Purify the crude product by column chromatography on silica gel.
-
Store the purified this compound at 0-5 °C to minimize decomposition.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
The following diagram illustrates a logical workflow for troubleshooting low yields in a generic this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: 3-Methoxyfuran Stability and Decomposition
Welcome to the Technical Support Center for 3-Methoxyfuran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and decomposition pathways of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic organic compound with the chemical formula C₅H₆O₂. It belongs to the furan family and is characterized by a methoxy group at the 3-position of the furan ring. It is used as a building block in organic synthesis and is of interest in the development of novel pharmaceuticals and other specialty chemicals.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are typically between 2-8°C for short-term to long-term storage.[1][2] It should be kept in a tightly sealed container, protected from light and moisture. For prolonged storage, refrigeration at 4°C is advised. If the compound is in solution, it should be stored at -20°C for up to a month and at -80°C for up to six months.
Q3: Is this compound sensitive to air? How should I handle it?
Yes, like many furan derivatives, this compound can be sensitive to air and may be prone to oxidation and polymerization. It is recommended to handle this compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen. Use of techniques like a Schlenk line or a glovebox is advisable for transfers and reactions. Ensure all glassware is dry and the system is purged with an inert gas before introducing the compound.
Troubleshooting Guide
Issue 1: The compound has changed color (e.g., turned yellow or brown) during storage.
-
Possible Cause: This is often an indication of decomposition or polymerization. Exposure to air, light, or elevated temperatures can initiate these processes.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (2-8°C, protected from light and air).
-
Check for Peroxides: If the compound has been exposed to air, it may have formed peroxides. Use peroxide test strips to check for their presence. Caution: Do not concentrate solutions suspected of containing peroxides.
-
Purification: If the discoloration is minor, you may be able to repurify the compound by distillation or column chromatography. However, be aware that heating during distillation can sometimes promote further decomposition.
-
Disposal: If significant degradation has occurred, it is best to dispose of the compound according to your institution's safety guidelines.
-
Issue 2: Inconsistent results or low yields in reactions involving this compound.
-
Possible Cause 1: Purity of the starting material. Impurities in the this compound can interfere with the reaction.
-
Troubleshooting:
-
Analyze Purity: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of your this compound. Common impurities may include starting materials from its synthesis or decomposition products.
-
Repurify: If impurities are detected, purify the this compound before use.
-
-
-
Possible Cause 2: Decomposition during the reaction. this compound can be unstable under certain reaction conditions, particularly in the presence of strong acids or oxidizing agents.
-
Troubleshooting:
-
Reaction Condition Review: Evaluate your reaction conditions. If strong acids are used, consider using a milder acid or a Lewis acid catalyst. If oxidizing conditions are present, ensure they are compatible with the furan ring.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative decomposition.
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Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can lead to thermal decomposition.
-
-
Issue 3: Polymerization of this compound is observed during a reaction or purification.
-
Possible Cause: Furan derivatives are known to polymerize, especially in the presence of acids or upon exposure to heat and light.
-
Troubleshooting:
-
Avoid Strong Acids: Strong acidic conditions can readily induce polymerization of furans. Use milder or non-acidic conditions where possible.
-
Add Inhibitors: For storage or during distillations, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to prevent polymerization.
-
Temperature Management: Keep temperatures as low as practical during reactions and purifications.
-
Purification from Polymer: If polymerization has occurred, the polymer is typically a non-volatile solid or viscous oil. The desired monomer can sometimes be separated by distillation under reduced pressure or by column chromatography.
-
-
Decomposition Pathways
This compound can decompose through several pathways depending on the conditions:
Acid-Catalyzed Hydrolysis
As a vinyl ether, this compound is susceptible to acid-catalyzed hydrolysis. The generally accepted mechanism involves a rate-determining protonation of the double bond at the β-carbon (C2), leading to the formation of a resonance-stabilized carbocation. This is followed by the rapid addition of water to form a hemiacetal intermediate, which then quickly decomposes to yield 3-oxobutanal and methanol.[3][4][5][6]
Caption: Acid-catalyzed hydrolysis of this compound.
Thermal Decomposition
While specific data for this compound is limited, the pyrolysis of furan derivatives generally involves complex reactions including ring-opening and fragmentation. At elevated temperatures, the furan ring can undergo cleavage, leading to the formation of smaller, volatile compounds. The methoxy group can also be a site for initial bond cleavage. The products can include carbon monoxide, carbon dioxide, and various small hydrocarbons.
References
- 1. This compound | 3420-57-3 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. organic chemistry - Mechanism for hydrolysis of enol ether to aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Methoxyfuran Derivative Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate challenges in the synthesis of 3-methoxyfuran derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is my reaction yield for the this compound derivative consistently low or zero?
Answer: Low or no product yield can stem from several factors related to reagents, catalysts, or reaction conditions.
-
Inactive Catalyst: Gold catalysts, such as [Ph3PAuNTf2]2, are highly effective for synthesizing 3-alkoxy furans from propargylic alcohols.[1] Ensure your catalyst has not been deactivated by impurities. Silver-based catalysts are generally less effective for this specific transformation.[1]
-
Reagent and Solvent Quality: The presence of water or other impurities can significantly hinder the reaction. Solvents like tetrahydrofuran (THF) should be appropriately dried and deaerated before use.[2] The quality of starting materials, such as the propargylic alcohol, is also crucial.
-
Incorrect Temperature: Many furan syntheses are temperature-sensitive. For the gold-catalyzed synthesis of 3-alkoxyfurans, the reaction proceeds effectively at room temperature.[1] However, elevated temperatures during workup, such as solvent evaporation, can lead to the decomposition of the furan product.[1]
-
Suboptimal Base/Acid Conditions: Depending on the synthetic route, the choice of base or acid is critical. In some syntheses, inorganic bases like sodium carbonate have been shown to provide better yields than organic bases like DBU, which might promote side reactions.[3] Conversely, Friedel-Crafts alkylation of furans can lead to polymerization due to their acid sensitivity, necessitating the use of milder catalysts.[4][5]
Question 2: I am observing multiple spots on my TLC, indicating significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: Side product formation is a common issue, often arising from the inherent reactivity of the furan ring or the starting materials.
-
Polymerization: Furans are susceptible to polymerization, especially in the presence of strong acids.[4][5] If your reaction involves acidic conditions, consider using a milder catalyst or performing the reaction at a lower temperature.
-
Elimination Reactions: When using strong bases like n-BuLi for lithiation followed by alkylation, elimination of the alkyl halide to form an alkene can be a competing pathway.[2] Using a more reactive electrophile, such as an iodoalkane instead of a bromoalkane, may improve the desired substitution.[2]
-
Self-Quenching: In lithiation reactions, the product itself can have acidic protons that quench the lithiated intermediate. The use of additives like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can help achieve full lithiation of the starting furan and reduce side reactions.[2]
-
Oxidation: 3-Alkoxyfurans can be sensitive to aerobic oxidation, particularly when heated. It is recommended to remove solvents under vacuum using a cold water bath to prevent degradation.[1]
Question 3: My this compound derivative seems to decompose during purification. What are the best practices for isolation and purification?
Answer: The stability of furan derivatives can vary greatly. 3-Alkoxyfurans, in particular, can be thermolabile.
-
Low-Temperature Workup: Avoid heating during solvent evaporation after the reaction. A cold water bath is recommended to prevent aerobic oxidation and thermal decomposition.[1]
-
Chromatography: Column chromatography is a standard method for purification.[1] Use a suitable solvent system and consider running the column in a cold room if the compound is particularly unstable.
-
Washing and Extraction: During aqueous workup, ensure complete removal of reagents. For instance, residual TMEDA can sometimes be removed by an additional wash with water followed by extraction.[2]
-
Storage: Once isolated, store the purified this compound derivative at low temperatures (0–5 °C) to prevent decomposition over time.[1]
Frequently Asked Questions (FAQs)
What is a reliable and modern method for synthesizing this compound derivatives?
A highly effective modern method is the gold-catalyzed synthesis from propargylic alcohols. This reaction typically involves treating a propargylic alcohol with a catalytic amount of a gold complex, such as [Ph3PAuNTf2]2, in methanol as both the solvent and the methoxy source. The reaction proceeds smoothly at room temperature and offers a direct route to 3-methoxyfurans.[1]
How do I select the optimal solvent and temperature for my reaction?
Solvent and temperature selection are critical and interdependent. For dihydrobenzofuran synthesis, acetonitrile was found to provide a good balance between reactant conversion and selectivity.[6] Temperature optimization is also key; while some reactions work well at room temperature, others may require heating. However, for sensitive furan derivatives, lower temperatures (e.g., 0 °C) or reflux conditions can sometimes decrease both conversion and selectivity.[6] It is essential to perform systematic optimization studies for each specific substrate.
What role does the choice of base play in optimizing furan synthesis?
The choice of base can dramatically influence both the yield and the product distribution. For example, in the synthesis of certain dihydrofuran derivatives, strong organic bases like DBU promoted an elimination reaction to yield an aromatized furan product, whereas weaker inorganic bases like sodium carbonate favored the formation of the desired dihydrofuran.[3] The optimal base must be determined empirically for each specific transformation.
Data on Reaction Condition Optimization
The following tables summarize quantitative data from studies optimizing reaction conditions for furan and its derivatives.
Table 1: Effect of Base on Dihydrofuran Synthesis Yield [3]
| Entry | Base | Time (h) | Yield (%) |
| 1 | K₂CO₃ | 18 | 10 |
| 2 | Pyridine | 24 | No Reaction |
| 3 | DMAP | 24 | 31 |
| 4 | DABCO | 24 | 26 |
| 5 | DBU | 2 | 71 (Aromatized Product) |
| 6 | Na₂CO₃ | 24 | 56 |
| 7 | Na₂CO₃ | 48 | 75 |
Table 2: Effect of Oxidant on Furan Synthesis Yield [7]
| Entry | Oxidant (mmol) | Time (h) | Yield (%) |
| 1 | Oxone® (0.125) | 6 | 60 |
| 2 | Oxone® (0.125) | 14 | 65 |
| 3 | Oxone® (0.250) | 6 | 85 |
| 4 | Oxone® (0.500) | 6 | 80 |
| 5 | Oxone® (0.750) | 6 | 44 |
Table 3: Effect of Solvent on Ruthenium-Catalyzed Alkylation [8]
| Entry | Solvent | Yield (%) |
| 1 | Diglyme | 52 |
| 2 | DCE | 65 |
| 3 | Toluene | 55 |
| 4 | Dioxane | 48 |
Experimental Protocols
Gold-Catalyzed Synthesis of this compound Derivatives [1]
This protocol is adapted from a general procedure for the synthesis of 3-alkoxy furans from propargylic alcohols.
Materials:
-
Propargylic alcohol (1 eq.)
-
Methanol (8-10 mL per gram of alcohol)
-
Gold catalyst, e.g., [Ph3PAuNTf2]2 (2 mol%)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Under an argon atmosphere, dissolve the propargylic alcohol in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add the gold catalyst to the solution.
-
Reaction Monitoring: Stir the solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Once the reaction is complete, remove the methanol solvent in vacuo. Crucially, use a cold water bath during evaporation to prevent thermal decomposition and aerobic oxidation of the this compound product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
-
Storage: Store the final product at 0–5 °C to minimize decomposition.
Visualizations
Below are diagrams illustrating common workflows and logical processes in the synthesis of this compound derivatives.
Caption: General workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. rsc.org [rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. allaboutchemistry.net [allaboutchemistry.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 3-Methoxyfuran Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Methoxyfuran production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or industrial scale. The primary synthesis route considered is the gold-catalyzed cycloisomerization of a propargylic alcohol precursor.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| YLD-001 | Low or Inconsistent Yield | 1. Catalyst Inactivity: The gold catalyst may be deactivated by impurities in starting materials or solvents. 2. Incomplete Reaction: Insufficient reaction time or inadequate mixing at a larger scale. 3. Side Reactions: Formation of byproducts due to temperature fluctuations or presence of water. 4. Product Degradation: Decomposition of this compound during workup or purification. | 1. Catalyst Care: Use high-purity, dry solvents and reagents. Consider using a sacrificial agent or pre-treating starting materials to remove catalyst poisons. 2. Process Optimization: Monitor reaction progress by TLC or GC. Optimize stirring speed and reaction time for the specific reactor volume. 3. Reaction Control: Maintain strict temperature control. Ensure an inert and anhydrous atmosphere. 4. Gentle Workup: Avoid high temperatures and acidic conditions during extraction and solvent removal. |
| PUR-001 | Difficulty in Purification | 1. Co-eluting Impurities: Byproducts with similar polarity to this compound. 2. Thermal Decomposition: Degradation of the product during distillation. 3. Azeotrope Formation: Formation of an azeotrope with the solvent. | 1. Chromatography Optimization: If using column chromatography, screen different solvent systems. For large-scale, consider fractional distillation under reduced pressure. 2. Vacuum Distillation: Purify by vacuum distillation to lower the boiling point and prevent thermal decomposition.[1][2] 3. Solvent Selection: Choose a solvent with a significantly different boiling point from this compound. |
| RXN-001 | Reaction Fails to Initiate | 1. Poor Catalyst Quality: The gold catalyst may be of low quality or has degraded. 2. Incorrect Reagent Stoichiometry: Inaccurate measurement of starting materials, especially at a larger scale. 3. Presence of Inhibitors: Contaminants in the reaction vessel or reagents that inhibit the catalyst. | 1. Catalyst Validation: Source high-quality catalyst and store it under inert conditions. 2. Accurate Dosing: Use calibrated equipment for dosing reagents at scale. 3. Vessel Preparation: Ensure the reactor is thoroughly cleaned and dried before use. |
| SFTY-001 | Safety Concerns | 1. Flammability: this compound and related compounds are flammable.[3][4][5] 2. Toxicity: Inhalation or skin contact may be harmful.[3][4] 3. Exothermic Reaction: Potential for a runaway reaction at a larger scale. | 1. Fire Prevention: Use inert atmosphere and explosion-proof equipment. Avoid sources of ignition.[4] 2. Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood. 3. Thermal Management: Monitor the reaction temperature closely. For large-scale reactions, ensure adequate cooling capacity. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?
A1: The most critical parameters are:
-
Temperature: The reaction can be exothermic, and poor temperature control can lead to side reactions and decreased yield.
-
Catalyst Loading: While higher catalyst loading may increase the reaction rate, it also increases costs. It's crucial to find the optimal balance for large-scale production.
-
Purity of Starting Materials: Impurities can poison the gold catalyst, leading to a failed reaction.
-
Mixing: Efficient mixing is essential to ensure homogeneity, especially in larger reactors.
Q2: How can I minimize the risk of product degradation during purification?
A2: this compound can be sensitive to heat and acidic conditions. To minimize degradation:
-
Avoid strong acids during workup. If an acid wash is necessary, use a weak, dilute acid and minimize contact time.
-
Store the purified product under an inert atmosphere and at a low temperature.
Q3: What are some common byproducts to expect, and how can they be minimized?
A3: Based on the gold-catalyzed cycloisomerization of propargylic alcohols, potential byproducts include:
-
Enones: Resulting from a competing Meyer-Schuster rearrangement.
-
Oligomers: Formed from the decomposition of the furan ring under acidic conditions.
-
Hydrated Intermediates: If water is present in the reaction mixture.
To minimize these, ensure strictly anhydrous conditions, maintain precise temperature control, and use a high-quality gold catalyst to favor the desired cycloisomerization pathway.
Q4: Is it possible to recycle the gold catalyst?
A4: While challenging for homogeneous catalysts, recycling is a key consideration for cost-effective large-scale production. Options to explore include:
-
Immobilization: Supporting the gold catalyst on a solid matrix.
-
Solvent Extraction: Partitioning the catalyst into a separate phase after the reaction.
-
Precipitation and Filtration: Precipitating the catalyst for recovery.
Each method requires significant development and optimization for the specific reaction system.
Quantitative Data
The following tables provide illustrative data for the scale-up of this compound production. Note: This data is hypothetical and intended for comparative purposes to highlight potential scale-up challenges. Actual results will vary based on specific experimental conditions.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Reaction Time | 2-4 hours | 6-8 hours | 10-12 hours |
| Yield (Isolated) | 85-95% | 75-85% | 70-80% |
| Purity (before purification) | ~90% | ~80% | ~75% |
| Catalyst Loading | 0.5 mol% | 0.75 mol% | 1.0 mol% |
Table 2: Illustrative Impurity Profile at Different Scales
| Impurity | Lab Scale (%) | Pilot Scale (%) | Industrial Scale (%) |
| Unreacted Starting Material | < 2 | < 5 | < 7 |
| Enone Byproduct | ~3 | ~7 | ~10 |
| Oligomeric Byproducts | < 1 | ~3 | ~5 |
| Other Unknowns | ~4 | ~5 | ~3 |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on the gold-catalyzed cycloisomerization of a propargylic alcohol.
Materials:
-
Propargylic alcohol precursor (e.g., 4,4-diethoxy-1-phenylbut-2-yn-1-ol)
-
Anhydrous Methanol
-
Gold(I) catalyst (e.g., [Ph3PAuNTf2]2·PhMe)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous solvents for workup and chromatography (e.g., diethyl ether, hexanes)
Procedure:
-
Dissolve the propargylic alcohol (1 equivalent) in anhydrous methanol (8-10 mL per gram of alcohol) in a round-bottom flask under an inert atmosphere.
-
Add the gold catalyst (0.5-2 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the methanol in vacuo using a cold water bath to prevent heating.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Considerations for Scale-Up
-
Reactor: Use a glass-lined or stainless steel reactor with good temperature control (heating/cooling jacket) and an efficient overhead stirrer.
-
Inert Atmosphere: Ensure the reactor can be effectively purged and maintained under an inert atmosphere.
-
Reagent Addition: For larger scales, consider adding the catalyst as a solution to ensure even distribution.
-
Heat Transfer: Be aware that heat transfer is less efficient at larger scales. Monitor the internal temperature closely and have adequate cooling capacity.
-
Purification: Column chromatography is not practical for large quantities. Develop a fractional vacuum distillation protocol. This will require determining the boiling points of this compound and major impurities under various vacuum levels.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of Crude 3-Methoxyfuran
Welcome to the technical support center for the purification of crude 3-methoxyfuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from crude this compound, a key intermediate in various synthetic pathways.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Decomposition during solvent removal: 3-Alkoxyfurans can be sensitive to heat and may decompose during solvent evaporation under high temperatures.[1][2] | Use a cold water bath during solvent removal in vacuo to prevent aerobic oxidation and thermal decomposition.[1] Store the purified product at 0-5 °C to minimize degradation.[1] |
| Decomposition on silica gel: The acidic nature of standard silica gel can lead to the degradation of electron-rich furans. | Consider using phosphate-buffered silica gel (pH ≈ 7) for flash column chromatography to create a neutral environment. |
| Incomplete elution from the column: The product may not fully elute from the chromatography column if the solvent system is not optimal. | Optimize the solvent system for flash chromatography. A good starting point for furan derivatives is a mixture of hexanes and ethyl acetate. The ideal Rf value for the desired compound on a TLC plate is typically between 0.15 and 0.35. |
| Loss during aqueous work-up: this compound has some water solubility, leading to potential losses during extraction. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency. |
Issue 2: Co-elution of Impurities During Column Chromatography
| Potential Cause | Recommended Solution |
| Similar polarity of impurities: Unreacted starting materials, such as propargylic alcohols or aldehydes used in gold-catalyzed synthesis, may have polarities close to this compound. | Optimize the solvent system for flash chromatography by testing different solvent ratios (e.g., varying the percentage of ethyl acetate in hexanes) to maximize the separation (ΔCV) between the product and impurities.[3] Altering solvent selectivity by using a different solvent system of similar strength (e.g., hexane/dichloromethane) may also improve separation.[3] |
| Formation of azeotropes: Certain impurities might form azeotropes with this compound, making separation by distillation difficult. | If distillation is ineffective, flash column chromatography is the recommended alternative purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Based on the common gold-catalyzed synthesis from acetal-containing propargylic alcohols, the primary impurities are likely to be:
-
Unreacted starting materials: This can include the propargylic alcohol precursor and any aldehyde used in its synthesis.[1][2]
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Byproducts of side reactions: These may include enones formed from the Meyer-Schuster rearrangement.[2]
-
Decomposition products: As electron-rich furans, 3-alkoxyfurans can be susceptible to oxidation and degradation, especially when exposed to heat or acidic conditions.[1][2]
Q2: What is the recommended method for purifying crude this compound?
A2: The two primary methods for the purification of this compound are fractional distillation under reduced pressure and flash column chromatography.
-
Fractional Distillation under Reduced Pressure: This method is suitable for thermally sensitive compounds as it allows for distillation at a lower temperature, minimizing the risk of decomposition.[4][5]
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. For 3-alkoxyfurans, column chromatography is a commonly used purification technique.[1]
Q3: How can I monitor the purity of this compound during and after purification?
A3: The purity of this compound can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a column chromatography purification and to get a qualitative assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities. It can be used to analyze the crude mixture and the purified product to determine the effectiveness of the purification.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust method for the quantitative analysis of the purity of the final product.
Q4: Are there any specific storage conditions recommended for purified this compound?
A4: Yes, due to its potential for decomposition, purified this compound should be stored at a low temperature, typically between 0-5 °C, to maintain its stability.[1]
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude this compound.
-
Preparation of the Crude Sample:
-
After the reaction work-up, concentrate the crude product in vacuo, ensuring the use of a cold water bath to prevent thermal degradation.[1]
-
-
TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate (silica gel 60 F254).
-
Develop the TLC plate using various solvent systems, starting with a low polarity mixture such as 95:5 hexanes:ethyl acetate.
-
Increase the polarity of the solvent system (e.g., 90:10, 85:15 hexanes:ethyl acetate) until the Rf value of the this compound spot is between 0.15 and 0.35.[3]
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel (40-60 µm) using the chosen solvent system (the "mobile phase"). To mitigate potential decomposition, consider using phosphate-buffered silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying positive pressure (e.g., with air or nitrogen).
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator with a cold water bath.
-
-
Purity and Yield Determination:
-
Determine the yield of the purified this compound.
-
Confirm the purity using GC-MS or GC-FID.
-
Protocol 2: Purification of this compound by Fractional Distillation under Reduced Pressure
This method is suitable for larger quantities of crude product where the impurities have sufficiently different boiling points from this compound.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is free of cracks.
-
Use a Vigreux column or a column packed with Raschig rings or other suitable packing material to enhance separation efficiency.
-
Place a stir bar in the distillation flask for smooth boiling.
-
-
Charging the Flask:
-
Add the crude this compound to the distillation flask.
-
-
Applying Vacuum:
-
Gradually apply vacuum to the system using a vacuum pump. A pressure of 20-50 mmHg is a reasonable starting point.
-
-
Heating:
-
Gently heat the distillation flask using a heating mantle or an oil bath.
-
-
Fraction Collection:
-
Collect the initial fractions (forerun), which will contain lower-boiling impurities.
-
Monitor the temperature at the distillation head. When the temperature stabilizes, collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Collect subsequent fractions at higher temperatures, which will contain higher-boiling impurities.
-
-
Analysis and Storage:
-
Analyze the purity of the collected this compound fraction using GC-MS or GC-FID.
-
Store the purified product at 0-5 °C.[1]
-
Data Presentation
Table 1: Hypothetical GC-MS Analysis of Crude and Purified this compound
| Compound | Retention Time (min) | Area % (Crude) | Area % (Purified by Flash Chromatography) | Area % (Purified by Vacuum Distillation) |
| Unreacted Aldehyde | 5.2 | 8.5 | < 0.1 | 0.5 |
| Unreacted Propargylic Alcohol | 7.8 | 12.3 | < 0.1 | 1.2 |
| This compound | 9.1 | 75.2 | 99.5 | 98.0 |
| Enone Byproduct | 10.5 | 3.1 | 0.3 | 0.2 |
| Other Impurities | various | 0.9 | 0.1 | 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reaction conditions and purification procedure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: 3-Methoxyfuran Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of 3-Methoxyfuran during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound is a five-membered aromatic heterocyclic compound. The furan ring is electron-rich, and the methoxy group at the 3-position further increases the electron density, making the molecule susceptible to electrophilic attack and polymerization. Like many furan derivatives, this compound can undergo polymerization through acid-catalyzed or radical-initiated pathways, especially when exposed to heat, light, or acidic contaminants. The double bonds within the furan ring are the primary sites of reactivity leading to polymer formation.
Q2: What are the ideal storage conditions for this compound?
To minimize the risk of polymerization, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Amber or opaque containers | Protects from light-initiated radical formation. |
| Container | Tightly sealed, clean glass bottle | Prevents contamination and exposure to air. |
Q3: What are the signs of this compound polymerization?
Polymerization of this compound can be identified by the following observations:
-
Change in Viscosity: A noticeable increase in the viscosity of the liquid.
-
Color Change: The liquid may darken, turning yellow, brown, or even black.
-
Precipitate Formation: The appearance of solid particles or a gel-like substance.
-
Insolubility: The once soluble material may become insoluble in common organic solvents.
Q4: Which inhibitors can be used to prevent the polymerization of this compound?
While specific studies on inhibitors for this compound are limited, radical scavengers are effective for stabilizing similar furan compounds and vinyl monomers. The following inhibitors are recommended for consideration:
| Inhibitor | Typical Concentration | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | A phenolic antioxidant that traps free radicals. |
| Hydroquinone (HQ) | 100 - 500 ppm | A phenolic compound that acts as a radical scavenger. |
| Hydroquinone monomethyl ether (MEHQ) | 100 - 500 ppm | A derivative of hydroquinone with similar radical scavenging properties. |
It is crucial to determine the optimal inhibitor and concentration empirically for your specific application and storage duration.
Troubleshooting Guides
Problem: I observed a color change in my stored this compound.
-
Possible Cause: This is an early sign of degradation or polymerization, likely initiated by exposure to light or air.
-
Solution:
-
Immediately check the seal of the container.
-
If the seal is compromised, purge the headspace with an inert gas (argon or nitrogen) and re-seal tightly.
-
Store the container in a dark, refrigerated environment (2-8°C).
-
Before use, it is advisable to test the purity of the material, for example, by NMR or GC-MS, to ensure it is still suitable for your experiment.
-
Problem: The viscosity of my this compound has increased significantly.
-
Possible Cause: This indicates that polymerization has started to occur.
-
Solution:
-
The material may not be suitable for use in reactions where high purity is required.
-
Consider re-purification by distillation under reduced pressure. Caution: Do not distill to dryness, as this can concentrate any peroxides that may have formed, leading to a potential explosion. It is recommended to add a non-volatile radical inhibitor like hydroquinone to the distillation flask.
-
For future storage, add a recommended inhibitor (e.g., BHT or hydroquinone) at an appropriate concentration.
-
Problem: I need to handle this compound outside of a glovebox.
-
Possible Cause: Exposure to air and moisture can rapidly degrade the compound.
-
Solution:
-
Use Schlenk line techniques for all manipulations.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
Use cannulation or syringes to transfer the liquid under a positive pressure of inert gas.
-
For detailed guidance on handling air-sensitive reagents, refer to established laboratory protocols.[1][2][3][4][5]
-
Experimental Protocol: Accelerated Stability Study of this compound
This protocol outlines a method to assess the stability of this compound under accelerated conditions and to evaluate the efficacy of different inhibitors.
1. Materials and Equipment:
-
This compound
-
Inhibitors (BHT, Hydroquinone)
-
GC-MS or ¹H NMR for analysis
-
Oven or stability chamber capable of maintaining 40°C ± 2°C
-
Small amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen) supply
-
Pipettes and syringes
2. Experimental Workflow:
Caption: Workflow for assessing this compound stability.
3. Procedure:
-
Sample Preparation (under inert atmosphere):
-
Prepare stock solutions of BHT and hydroquinone in a compatible, dry solvent (e.g., anhydrous diethyl ether) at a concentration of 1 mg/mL.
-
In an inert atmosphere glovebox or using a Schlenk line, aliquot 1 mL of this compound into several amber glass vials.
-
To the vials, add the required volume of inhibitor stock solution to achieve the desired final concentrations (e.g., 100 ppm, 250 ppm, 500 ppm). Have a set of vials with no inhibitor as a control.
-
Seal all vials tightly with PTFE-lined caps.
-
-
Storage:
-
Place one complete set of vials (control and inhibited samples) in a refrigerator at 2-8°C. This will serve as the long-term storage control.
-
Place a second complete set of vials in an oven or stability chamber at 40°C for the accelerated study.
-
-
Analysis:
-
At specified time points (e.g., t=0, 1 week, 2 weeks, 4 weeks), remove one vial for each condition from both the refrigerated and 40°C storage.
-
Allow the vials to equilibrate to room temperature.
-
Visually inspect each sample for any changes in color, clarity, or the presence of solids.
-
Analyze the purity of each sample using a validated analytical method such as GC-MS (to quantify the monomer peak area relative to any new peaks) or ¹H NMR (to look for the appearance of new signals or broadening of existing signals indicative of polymer formation).
-
4. Data Interpretation:
-
Plot the percentage of remaining this compound against time for each storage condition and inhibitor concentration.
-
A significant decrease in the purity of the uninhibited sample at 40°C will confirm the instability of the compound.
-
Compare the degradation rates of the inhibited samples to the control to determine the effectiveness of each inhibitor.
Potential Polymerization Pathways
The polymerization of this compound can be initiated by either radicals or acids.
Caption: Potential polymerization pathways for this compound.
This technical support guide provides a starting point for the safe storage and handling of this compound. It is essential to supplement this information with careful experimental observation and adherence to your institution's safety protocols.
References
Strategies to minimize by-product formation in 3-Methoxyfuran reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize by-product formation in reactions involving 3-methoxyfuran.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Problem 1: Low yield of the desired product and formation of a complex mixture of by-products in electrophilic aromatic substitution reactions (e.g., Vilsmeier-Haack, Nitration, Bromination).
| Potential Cause | Recommended Solutions |
| Ring-opening of the furan ring: this compound is susceptible to degradation under strongly acidic conditions, leading to ring-opened by-products. | - Use milder Lewis acids or activating agents. - Perform the reaction at lower temperatures to reduce the rate of decomposition. - Slowly add the electrophile or activating agent to maintain a low instantaneous concentration. |
| Poly-substitution: The methoxy group is an activating group, which can lead to multiple substitutions on the furan ring. | - Use stoichiometric amounts of the electrophile. - Employ a less reactive electrophile or a protecting group strategy if feasible. |
| Incorrect regioselectivity: Electrophilic attack can occur at different positions on the furan ring, leading to isomeric by-products. The Vilsmeier-Haack reaction, for instance, is known to be regioselective.[1][2][3] | - Optimize the solvent and catalyst system to favor the desired regioisomer. - Computational studies can help predict the most likely site of electrophilic attack. |
| Thermal degradation: Although this compound has some thermal stability, prolonged exposure to high temperatures can lead to decomposition.[1][4][5] | - Keep reaction times as short as possible. - Use the lowest effective reaction temperature. |
Problem 2: Formation of homocoupling and other by-products in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
| Potential Cause | Recommended Solutions |
| Homocoupling of the boronic acid/ester (Suzuki coupling): This is a common side reaction that consumes the coupling partner.[4] | - Use a high-purity boronic acid or ester. - Optimize the base and solvent system. - Employ a palladium catalyst with appropriate ligands to favor cross-coupling over homocoupling. |
| Glaser coupling (Sonogashira coupling): Homocoupling of the terminal alkyne is a frequent side reaction, especially in the presence of oxygen.[6] | - Thoroughly degas all solvents and reagents. - Run the reaction under an inert atmosphere (e.g., argon or nitrogen). - Use a copper(I) co-catalyst, but optimize its concentration to minimize homocoupling. |
| Dehalogenation or deborylation: Loss of the halide or boron functionality from the starting materials can lead to undesired by-products. | - Use a well-defined palladium catalyst and ligand system. - Optimize the reaction temperature and time to avoid prolonged exposure that might favor decomposition pathways. |
| Hydrolysis of the boronic acid/ester: Boronic acids can be prone to hydrolysis, reducing the amount of active coupling partner. | - Use anhydrous solvents. - Consider using potassium trifluoroborate salts, which are more stable to hydrolysis.[7][8] |
Problem 3: Polymerization of this compound under reaction conditions.
| Potential Cause | Recommended Solutions |
| Acid-catalyzed polymerization: Traces of acid can initiate the polymerization of furan rings. | - Ensure all glassware and reagents are free from acidic impurities. - Use a non-acidic solvent or add a non-nucleophilic base to scavenge any protons. |
| High concentration of the reactant: Higher concentrations can favor intermolecular reactions leading to oligomers and polymers. | - Perform the reaction at a lower concentration. - Use a slow addition of this compound to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in reactions with this compound?
A1: Common by-products depend on the reaction type. In electrophilic substitutions, you may encounter ring-opened products, poly-substituted furans, and regioisomers. In cross-coupling reactions, homocoupling of the coupling partners is a frequent issue. Under acidic conditions, polymerization can also occur.
Q2: How can I purify my desired product from these by-products?
A2: Standard purification techniques such as column chromatography, recrystallization, and distillation are often effective.[9] The choice of method will depend on the physical properties of your product and the by-products. For thermally sensitive compounds, avoid high temperatures during purification.
Q3: What is the general stability of this compound?
A3: this compound is sensitive to strong acids and can undergo decomposition.[10][11] Computational studies suggest it has reasonable thermal stability, but prolonged heating should be avoided.[1][4][5] It is also important to store this compound in a cool, dark place under an inert atmosphere to prevent degradation.
Q4: Are there any specific catalysts that are recommended for minimizing by-products in this compound reactions?
A4: The choice of catalyst is highly reaction-dependent. For cross-coupling reactions, using well-defined palladium precatalysts with specific phosphine ligands can significantly improve selectivity and reduce by-product formation. For electrophilic substitutions, using milder Lewis acids can prevent degradation of the furan ring.
Key Experimental Protocols
General Protocol for Minimizing By-products in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general guideline. Optimization for specific substrates is recommended.
-
Reagent and Solvent Preparation:
-
Use anhydrous and deoxygenated solvents. Purge solvents with argon or nitrogen for at least 30 minutes.
-
Use high-purity this compound derivative (e.g., a halide or triflate) and the corresponding boronic acid or ester.
-
-
Reaction Setup:
-
Assemble a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen).
-
To the vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the appropriate ligand if necessary.
-
Add the this compound derivative, the boronic acid/ester (typically 1.1-1.5 equivalents), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
-
Reaction Execution:
-
Add the degassed solvent via cannula or syringe.
-
Stir the reaction mixture at the optimized temperature (often room temperature to 80 °C). Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Logical workflow for optimizing this compound reactions to minimize by-products.
Caption: A typical experimental workflow for conducting and analyzing reactions.
References
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. "Structure and thermochemical properties of 2-methoxyfuran, 3-methoxyfu" by Jason M. Hudzik and Joseph W. Bozzelli [digitalcommons.njit.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSpace [cora.ucc.ie]
- 10. Strong Bases Design: Key Techniques and Stability Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methoxyfuran and 2-Methoxyfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric methoxyfurans: 3-methoxyfuran and 2-methoxyfuran. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds. This document summarizes key reaction types, presents available quantitative data, outlines detailed experimental protocols for representative reactions, and provides visualizations of reaction pathways and concepts.
Introduction to Methoxyfurans
This compound and 2-methoxyfuran are heterocyclic compounds that feature a furan ring substituted with a methoxy group. The position of this electron-donating group significantly influences the electron density distribution within the furan ring, thereby dictating the isomers' stability and reactivity in various chemical transformations. While both are valuable intermediates, their differing electronic and steric properties lead to distinct outcomes in key synthetic reactions such as Diels-Alder cycloadditions, electrophilic aromatic substitutions, and metalations.
Thermochemical Properties and Stability
Computational studies provide insight into the relative thermodynamic stabilities of the two isomers. The gas-phase enthalpy of formation (ΔH°f298) has been calculated for both compounds, indicating their relative energies.
| Compound | Enthalpy of Formation (ΔH°f298) | Reference |
| 2-Methoxyfuran | -45.0 kcal/mol | [1] |
| This compound | -41.1 kcal/mol | [1] |
The more negative enthalpy of formation for 2-methoxyfuran suggests it is the more thermodynamically stable isomer.[1] This difference in stability implies that this compound is inherently more reactive, a prediction that is borne out in their chemical behavior.
Diels-Alder Reactivity
Both 2-methoxyfuran and this compound are competent dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. The electron-donating methoxy group enhances the electron density of the furan ring, making it more reactive towards electron-deficient dienophiles compared to unsubstituted furan.
Computational studies on substituted furans suggest that the presence of a strong electron-donating group, such as a methoxy group, significantly increases the reactivity in Diels-Alder reactions.[2][3] While direct kinetic comparisons are scarce in the literature, the higher ground-state energy of this compound suggests it will exhibit a lower activation barrier and thus a faster reaction rate in cycloaddition reactions compared to 2-methoxyfuran under similar conditions.
The Diels-Alder reaction of furans with dienophiles like maleimides can produce both endo and exo diastereomers. Typically, the endo adduct is formed faster under kinetic control, while the exo adduct is the more thermodynamically stable product.[4][5][6]
Experimental Protocol: Diels-Alder Reaction of a Methoxyfuran with N-Methylmaleimide
This protocol is a representative procedure based on common practices for Diels-Alder reactions involving furan derivatives.
Materials:
-
Methoxyfuran (2- or 3-isomer)
-
N-Methylmaleimide
-
Solvent (e.g., Dichloromethane or Toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a solution of N-methylmaleimide (1.0 eq) in the chosen solvent (e.g., 0.5 M concentration) in a round-bottom flask under an inert atmosphere, add the methoxyfuran (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy.[7]
-
If the reaction is sluggish at room temperature, it may be gently heated (e.g., to 40-60 °C) to increase the rate. Note that higher temperatures can favor the formation of the thermodynamically more stable exo product and may also promote the retro-Diels-Alder reaction.[5]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the diastereomers and remove any unreacted starting materials.
Caption: General scheme of the Diels-Alder reaction between a methoxyfuran and N-methylmaleimide.
Electrophilic Substitution
The furan ring is electron-rich and readily undergoes electrophilic aromatic substitution. The position of the methoxy group plays a critical role in directing incoming electrophiles.
-
2-Methoxyfuran: The methoxy group at the 2-position strongly activates the furan ring towards electrophilic attack. The lone pairs on the oxygen of the methoxy group can be delocalized into the ring, further increasing the electron density, particularly at the 5-position. Therefore, electrophilic substitution on 2-methoxyfuran is expected to occur predominantly at the C5 position.
-
This compound: The methoxy group at the 3-position also activates the ring. Resonance structures indicate an increase in electron density at both the C2 and C5 positions. The C2 position is generally the most reactive site in furan for electrophilic substitution due to the stability of the resulting cationic intermediate. Therefore, electrophilic attack on this compound is predicted to favor the C2 position.
Experimental Protocol: Friedel-Crafts Acylation of a Methoxyfuran
This protocol is a representative procedure for the Friedel-Crafts acylation of furan derivatives.
Materials:
-
Methoxyfuran (2- or 3-isomer)
-
Acetic anhydride
-
Lewis acid catalyst (e.g., SnCl4, BF3·OEt2)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Ice bath
Procedure:
-
Dissolve the methoxyfuran (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool the solution in an ice bath.
-
Add the Lewis acid catalyst (e.g., 0.1-1.0 eq) dropwise to the cooled solution.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Regioselectivity in the electrophilic acylation of 2- and this compound.
Metalation
Metalation, typically with organolithium reagents, is a key method for the functionalization of furans. The reaction proceeds via deprotonation of a ring carbon, and its regioselectivity is influenced by the directing effects of substituents.
-
2-Methoxyfuran: The methoxy group at the 2-position is a known ortho-directing group in metalation reactions. However, the C5 proton is the most acidic proton on the furan ring. Therefore, lithiation of 2-methoxyfuran is expected to occur at the C5 position.
-
This compound: For this compound, the methoxy group can direct lithiation to the C2 position. The C2 proton is generally the most acidic proton in the furan ring, and this acidity is further enhanced by the adjacent electron-donating methoxy group. Thus, metalation of this compound is anticipated to be highly regioselective for the C2 position.
Experimental Protocol: General Lithiation of a Methoxyfuran
This protocol outlines a general procedure for the lithiation of a methoxyfuran.
Materials:
-
Methoxyfuran (2- or 3-isomer)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous solvent (e.g., Tetrahydrofuran or Diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Dry ice/acetone bath
Procedure:
-
To a solution of the methoxyfuran (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
The generated lithiated furan can then be quenched with a suitable electrophile (e.g., an aldehyde, ketone, or carbon dioxide).
-
After quenching, allow the reaction to warm to room temperature and then add a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Caption: Predicted regioselectivity of the lithiation of 2- and this compound.
Summary of Reactivity Comparison
| Reaction Type | This compound | 2-Methoxyfuran | Key Differences |
| Thermodynamic Stability | Less stable | More stable | 2-Methoxyfuran has a more negative enthalpy of formation.[1] |
| Diels-Alder Reactivity | Expected to be more reactive | Reactive | Higher ground-state energy of this compound suggests a lower activation barrier. |
| Electrophilic Substitution | Expected to be more reactive | Reactive | This compound is likely more susceptible to electrophilic attack due to its lower stability. |
| Regioselectivity (Electrophilic) | Predominantly at C2 | Predominantly at C5 | The position of the methoxy group directs the incoming electrophile. |
| Regioselectivity (Metalation) | Predominantly at C2 | Predominantly at C5 | Combination of directing group effects and inherent acidity of furan protons. |
Conclusion
This compound and 2-methoxyfuran, while constitutionally similar, exhibit distinct reactivity profiles governed by the position of the methoxy substituent. This compound is predicted to be the more reactive isomer in both Diels-Alder and electrophilic substitution reactions due to its lower thermodynamic stability. The regioselectivity of their reactions also differs significantly, providing synthetic chemists with complementary tools for the construction of complex molecular architectures. The choice between these two isomers will depend on the desired reaction pathway and the target molecular structure. Further quantitative kinetic studies would be invaluable for a more precise understanding and prediction of their relative reactivities.
References
- 1. Structure and thermochemical properties of 2-methoxyfuran, this compound, and their carbon-centered radicals using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. expresspolymlett.com [expresspolymlett.com]
- 5. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Confirming the Elusive Structure of 3-Methoxyfuran: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides a comparative analysis of spectroscopic data to definitively characterize the structure of 3-methoxyfuran, contrasting it with its common isomers, 2-methoxyfuran and 3-methylfuran. Detailed experimental protocols and data are presented to support the structural elucidation.
The precise arrangement of atoms within a molecule dictates its chemical and physical properties, and ultimately its biological activity. In the case of substituted furans, subtle shifts in substituent position can lead to significant changes in reactivity and function. Here, we focus on the spectroscopic techniques required to unequivocally confirm the structure of this compound and distinguish it from its isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers, 2-methoxyfuran and 3-methylfuran. This data provides a clear basis for structural differentiation.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, Coupling Constants (J) in Hz)
| Compound | H-2 | H-4 | H-5 | Methoxy (OCH₃) / Methyl (CH₃) |
| This compound | ~7.2 | ~6.2 | ~7.1 | ~3.8 (s) |
| 2-Methoxyfuran | - | 6.24 (dd, J=3.2, 1.9) | 7.05 (dd, J=1.9, 0.8) | 3.78 (s) |
| 3-Methylfuran | 7.18 (t, J=1.6) | 6.22 (m) | 7.28 (t, J=1.8) | 1.98 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | Methoxy (OCH₃) / Methyl (CH₃) |
| This compound | 142.9 | 148.9 | 100.8 | 139.0 | 56.5 |
| 2-Methoxyfuran | 155.8 | 84.8 | 111.3 | 142.5 | 58.0 |
| 3-Methylfuran | 138.8 | 119.5 | 110.4 | 142.7 | 9.7 |
Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)
| Compound | C-H (aromatic) | C=C (furan ring) | C-O-C (ether) | Other Key Peaks |
| This compound | ~3100-3000 | ~1600, ~1500 | ~1250, ~1050 | - |
| 2-Methoxyfuran | 3115, 3005 | 1615, 1505 | 1255, 1035 | 2940, 2840 (C-H aliphatic) |
| 3-Methylfuran | ~3100-3000 | ~1600, ~1510 | ~1160, ~1020 | ~2920 (C-H aliphatic) |
Note: Data for this compound is predicted based on characteristic functional group absorptions.
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 98 | 83 (M-CH₃), 69, 55, 43 |
| 2-Methoxyfuran | 98 | 83 (M-CH₃), 55, 43 |
| 3-Methylfuran | 82 | 81 (M-H), 53, 52, 39 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in the characterization of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the furan derivative is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. The solution is then placed in a liquid sample cell.
-
-
Data Acquisition: A background spectrum of the salt plates or the solvent is first recorded. The sample is then scanned, and the background is automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) and their relative intensities are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A small amount of the volatile furan derivative is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are key for structural elucidation.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
By systematically applying these spectroscopic techniques and comparing the acquired data with that of known isomers, researchers can confidently confirm the structure of this compound, ensuring the integrity and reliability of their scientific findings.
Purity Analysis of Synthesized 3-Methoxyfuran: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the validation of new chemical entities. This guide provides a comparative analysis of common methods for determining the purity of 3-Methoxyfuran, a key intermediate in various synthetic pathways. We will compare its purity analysis with a common alternative, 2-Methylfuran, and provide detailed experimental protocols and supporting data to guide your analytical strategy.
Comparative Purity Analysis: this compound vs. 2-Methylfuran
The purity of synthesized this compound is paramount for its successful application in subsequent reactions. Impurities can arise from various sources, including raw materials, reagents, solvents, and side reactions during synthesis.[1][2] To ensure the quality of the final product, a robust analytical method for purity determination is essential.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used techniques for the purity analysis of volatile and semi-volatile organic compounds like this compound.[3][4] GC-MS is particularly well-suited for the analysis of furan derivatives due to its high sensitivity and ability to separate and identify volatile compounds.[5][6] HPLC is a versatile technique that can be adapted for a wide range of small molecules and offers different separation mechanisms.[7][8]
Below is a table summarizing illustrative data from the purity analysis of a synthesized batch of this compound compared to a commercially available 2-Methylfuran sample using both GC-MS and HPLC.
| Parameter | This compound (Synthesized Batch) | 2-Methylfuran (Commercial Sample) | Analytical Method |
| Purity (%) | 98.5% | 99.2% | GC-MS |
| Major Impurity 1 | Furan (0.8%) | 2,5-Dimethylfuran (0.4%) | GC-MS |
| Major Impurity 2 | 2-Methoxyfuran (0.4%) | Toluene (0.2%) | GC-MS |
| Other Impurities | 0.3% | 0.2% | GC-MS |
| Purity (%) | 98.2% | 99.1% | HPLC (UV Detection) |
| Major Impurity 1 | Unidentified (t R = 2.1 min) | Unidentified (t R = 3.5 min) | HPLC (UV Detection) |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | GC-MS |
| Limit of Quantification (LOQ) | ~0.05% | ~0.05% | GC-MS |
This table presents illustrative data for comparison purposes.
Experimental Protocol: GC-MS Purity Analysis of this compound
This protocol details a standard method for the purity analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Objective: To determine the purity of a synthesized sample of this compound and identify any potential impurities.
2. Materials and Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
-
Internal Standard (e.g., Deuterated furan, if quantitative analysis is required)
-
GC vials with caps
3. Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]
4. Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving 10 mg in 10 mL of the chosen solvent.
-
From the stock solution, prepare a working solution of approximately 100 µg/mL by further dilution.
-
If using an internal standard, add it to the working solution at a known concentration.
-
Transfer the working solution to a GC vial.
5. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 2 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
6. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow
The following diagram illustrates the general workflow for the purity analysis of a synthesized compound like this compound.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 9. mdpi.com [mdpi.com]
Comparative study of different synthetic routes to 3-Methoxyfuran
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 3-Methoxyfuran, a valuable building block in organic synthesis, can be prepared through various synthetic routes, each with its own set of advantages and challenges. This guide provides a comparative analysis of three prominent methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable pathway for a given application.
Comparison of Synthetic Routes
The selection of a synthetic route to this compound is often dictated by factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. Below is a summary of key quantitative data for three distinct approaches.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature | Yield (%) |
| Route 1: Gold-Catalyzed Cyclization | 4,4-Diethoxybut-2-yn-1-ol | [Ph₃PAuNTf₂]₂·PhMe | 1-24 h | Room Temp. | 85 |
| Route 2: Palladium-Catalyzed Cross-Coupling | 3-Bromofuran | Pd(OAc)₂, SPhos, NaOtBu | 12-24 h | 80-110 °C | 70-85 |
| Route 3: From 3-Furoic Acid | 3-Furoic Acid | Oxalyl chloride, NaOMe | Multistep | 0 °C to Reflux | ~60 (overall) |
Experimental Protocols
Route 1: Gold-Catalyzed Cyclization of a Propargylic Alcohol
This modern approach offers high yields under mild conditions, proceeding via a gold-catalyzed intramolecular cyclization.[1][2]
Experimental Workflow:
Figure 1: Workflow for the gold-catalyzed synthesis of this compound.
Protocol:
-
Synthesis of 4,4-Diethoxybut-2-yn-1-ol: To a solution of 3,3-diethoxypropyne in dry THF at -78 °C under an argon atmosphere, n-butyllithium (1.2 equivalents) is added dropwise. After stirring for 30 minutes, the desired aldehyde (1 equivalent) is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The crude product is purified by column chromatography.
-
Synthesis of this compound: To a solution of the propargylic alcohol in methanol (8-10 mL/g), [Ph₃PAuNTf₂]₂·PhMe (2 mol%) is added. The solution is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford this compound.[1]
Route 2: Palladium-Catalyzed Cross-Coupling of 3-Bromofuran
This route utilizes a palladium-catalyzed Buchwald-Hartwig amination-type reaction to couple 3-bromofuran with a methoxide source. This method is a staple in modern organic synthesis for the formation of C-O bonds.
Signaling Pathway:
Figure 2: Catalytic cycle for the palladium-catalyzed synthesis of this compound.
Protocol:
-
A reaction vessel is charged with 3-bromofuran (1 equivalent), sodium methoxide (1.5 equivalents), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand such as SPhos (4 mol%).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon).
-
Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C.
-
The reaction progress is monitored by GC-MS or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Route 3: Synthesis from 3-Furoic Acid
This classical approach involves the conversion of a carboxylic acid to an intermediate that can be readily converted to the desired methoxy derivative.
Logical Relationship:
Figure 3: Multi-step synthesis of this compound from 3-furoic acid.
Protocol:
-
Formation of 3-Furoyl Chloride: 3-Furoic acid is treated with an excess of oxalyl chloride in a suitable solvent like dichloromethane at 0 °C to room temperature until the evolution of gas ceases. The solvent and excess reagent are removed in vacuo.
-
Curtius Rearrangement: The crude 3-furoyl chloride is dissolved in tert-butanol and treated with diphenylphosphoryl azide (DPPA) and a base such as triethylamine. The mixture is heated to reflux to induce the Curtius rearrangement, forming the Boc-protected 3-aminofuran.
-
Hydrolysis and Diazotization: The Boc-protected amine is deprotected using trifluoroacetic acid. The resulting amine salt is then diazotized with sodium nitrite in aqueous acid at 0 °C, followed by warming to generate 3-hydroxyfuran.
-
Williamson Ether Synthesis: To a solution of 3-hydroxyfuran in a polar aprotic solvent like THF, sodium hydride is added at 0 °C. After stirring for a short period, methyl iodide is added, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched with water, and the product is extracted, dried, and purified by distillation or chromatography to give this compound.
Conclusion
The synthesis of this compound can be accomplished through several distinct pathways. The gold-catalyzed cyclization of propargylic alcohols stands out for its mild reaction conditions and high yields, making it an attractive option for laboratory-scale synthesis. The palladium-catalyzed cross-coupling of 3-bromofuran offers a reliable and well-established method, particularly for researchers familiar with cross-coupling chemistry. The multi-step synthesis from 3-furoic acid, while longer, utilizes readily available starting materials and classical organic transformations. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.
References
Methoxy-Substituted Benzofurans Emerge as Potent Anticancer Agents, Outperforming Unsubstituted Counterparts
A comprehensive review of available data indicates that while the parent compound 3-methoxyfuran shows little to no inherent biological activity, its incorporation into more complex benzofuran structures leads to potent anticancer properties. Specifically, methoxy-substituted benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with their mechanism of action often linked to the inhibition of tubulin polymerization, a critical process in cell division.
This guide provides a comparative analysis of the biological activity of a series of methoxy-substituted benzofuran derivatives, highlighting their enhanced performance against cancer cells compared to their unsubstituted analogues. The data presented underscores the importance of the methoxy group in modulating the anticancer efficacy of these compounds.
Comparative Anticancer Activity of Methoxy-Substituted Benzofuran Derivatives
The following table summarizes the in vitro cytotoxicity of a selection of benzofuran derivatives against various human cancer cell lines. The data clearly illustrates that the presence and position of a methoxy group on the benzofuran scaffold are crucial for their antiproliferative activity.
| Compound ID | Substituent(s) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| Unsubstituted Analogues | ||||
| 49a-i (general) | Unsubstituted Benzofuran | HCT-116, HeLa, HepG2, A549 | Lower potency | [1] |
| Methoxy-Substituted Derivatives | ||||
| 50g | 6-Methoxy | A549 | 0.57 | [1] |
| 50g | 6-Methoxy | HeLa | 0.73 | [1] |
| 50g | 6-Methoxy | HCT-116 | 0.87 | [1] |
| 50g | 6-Methoxy | HepG2 | 5.74 | [1] |
| 16b | 3-Methyl, p-Methoxy | A549 | 1.48 | [1] |
| 26 | 6-Methoxy, 3-Methyl, 5-((4-methoxyphenyl)ethynyl) | A549 | 0.08 | [2] |
| 36 | 6-Methoxy, 3-Methyl, 5-((E)-3-hydroxyprop-1-en-1-yl) | A549 | 0.06 | [2] |
| 6g | 3,4,5-trimethoxybenzamide substitution | MDA-MB-231 | 3.01 | [3] |
| 6g | 3,4,5-trimethoxybenzamide substitution | HCT-116 | 5.20 | [3] |
| 9 | 5-Methoxy, 2-(2-(benzyloxy)phenyl), 4-((dimethyl(piperidin-4-yl)amino)methyl) | SQ20B (Head and Neck) | 0.46 | [4][5] |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The structure-activity relationship (SAR) studies consistently reveal that the presence of a methoxy group, particularly at the 6-position of the benzofuran ring, is essential for high antiproliferative activity when compared to unsubstituted analogues.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
Several potent methoxy-substituted benzofuran derivatives exert their anticancer effects by targeting the microtubule dynamics within cancer cells. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1][2]
For instance, compound 30a has been shown to be a promising inhibitor of tubulin polymerization, resulting in cell cycle arrest and apoptosis in HepG2 cells.[1] Similarly, compound 36 inhibits tubulin polymerization with an IC₅₀ value of 1.95 µM, comparable to the well-known tubulin inhibitor combretastatin A-4.[2]
Caption: Mechanism of action of methoxy-benzofuran derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the benzofuran derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (methoxy-substituted benzofuran derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined as the concentration of the compound that causes a 50% reduction in cell viability.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of purified tubulin into microtubules.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescence reporter is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) are used as controls.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
-
Data Analysis: The rate and extent of tubulin polymerization are calculated from the fluorescence data. The IC₅₀ value for inhibition of tubulin polymerization is the concentration of the compound that reduces the rate of polymerization by 50%.[6][7]
Caption: Workflow for evaluating anticancer benzofurans.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validating Analytical Methods for 3-Methoxyfuran Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable detection of 3-Methoxyfuran, a key volatile organic compound, is critical in various fields, including food safety, environmental monitoring, and pharmaceutical development. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, offering supporting data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound detection is contingent on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The following tables summarize the performance of the most common analytical techniques for the analysis of furan and its derivatives, which are directly applicable to this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| HS-SPME-GC-MS | Ham, milk, apple juice, rice porridge, peanut butter, flatfish, tuna (canned), seaweed | 0.01-0.02 ng/g | 0.04-0.06 ng/g | >0.990 | 77.81-111.47 | [1] |
| HS-SPME-GC-MS | Dark Chocolate | 0.5 µg/kg | 1.5 µg/kg | Not Reported | Not Reported | [2] |
| HS-SPME-GC-MS | Coffee | 0.02 µg/kg | 0.06 µg/kg | >0.99 | Not Reported | [2] |
| HS-GC-MS | Coffee | 1.5-6.0 µg/kg | 5-20 µg/kg | Not Reported | Not Reported | [2] |
| HS-SPME-GC/FID | Thermally processed Mopane worms, corn, and peanuts | 0.54-3.5 µg/kg | 1.8-12 µg/kg | Not Reported | Not Reported | [2] |
| HS-SPME-GC-MS/MS | Various commercial foods | 0.001-1.071 ng/g | 0.003-3.571 ng/g | Not Reported | High | [3] |
| HS-SPME-GC-MS | Chocolate-based products | Not Reported | 0.48-2.50 µg/kg | >0.99 | 81-109 | [4][5] |
Table 2: High-Performance Liquid Chromatography (HPLC) and Spectroscopic Methods
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| HPLC-UV | Beverage Samples | 0.001 µg/mL | Not Reported | 0.998 | High | [6] |
| UV-Vis Spectroscopy | Transformer Oil | Not Reported | Not Reported | Good Correlation | Not Reported | [7][8][9][10] |
| Raman Spectroscopy | Furan-containing drugs | Not Reported | Not Reported | Not Applicable | Not Applicable | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are detailed protocols for the key techniques discussed.
Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This is a highly sensitive and widely used technique for the analysis of volatile compounds like this compound in various matrices.
a) Sample Preparation:
-
Weigh 1 to 5 grams of the homogenized food sample into a 20 mL headspace vial.[3][12] For liquid samples, an equivalent volume can be used.
-
Add a known amount of a suitable internal standard, such as d4-furan, to each sample for accurate quantification.[3]
-
To enhance the release of volatile compounds, add a salt solution (e.g., 4 g NaCl) to the vial.[12]
-
Immediately seal the vial with a PTFE-faced septum.[13]
b) HS-SPME Procedure:
-
Place the sealed vial in the autosampler of the HS-SPME system.
-
Incubate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[12][14]
-
Expose a solid-phase microextraction fiber (e.g., Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 15-30 minutes) to adsorb the analytes.[5][14]
-
Retract the fiber and introduce it into the heated injection port of the gas chromatograph for thermal desorption of the analytes.
c) GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a capillary column suitable for volatile organic compounds, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[15]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C), holds for a few minutes, then ramps up to a higher temperature (e.g., 250 °C) to elute all compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to a high temperature (e.g., 250 °C) for efficient desorption from the SPME fiber.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound and the internal standard.
-
Mass Range: Scan a mass range that includes the molecular and fragment ions of the target analyte.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC can be a viable alternative for the analysis of furan derivatives, particularly when coupled with a sensitive detector.
a) Sample Preparation:
-
For solid samples, perform a solvent extraction using a suitable organic solvent (e.g., acetonitrile).
-
For liquid samples, a simple dilution may be sufficient.
-
Filter the extract through a 0.45 µm filter before injection to remove any particulate matter.
b) HPLC-UV Analysis:
-
HPLC System Conditions:
-
Column: A reverse-phase column such as a C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C) for reproducible results.
-
-
UV Detector Conditions:
-
Wavelength: Monitor the absorbance at the wavelength of maximum absorption for this compound. For furan, detection is often performed around 205 nm.[6] A wavelength scan should be performed to determine the optimal wavelength for this compound.
-
Spectroscopic Methods (UV-Vis and Raman)
Spectroscopic techniques can be employed for the qualitative and, in some cases, quantitative analysis of furan derivatives.
-
UV-Vis Spectroscopy: This method can be used for the estimation of total furans in a sample.[16] A UV spectrum of the sample is recorded, and the absorbance at a specific wavelength (e.g., 284 nm for some furans) is used to determine the concentration based on a calibration curve.[16] This method is generally less specific than chromatographic techniques.
-
Raman Spectroscopy: This technique provides a vibrational fingerprint of the molecule, allowing for the identification of furan derivatives based on their characteristic Raman peaks.[11] It is a non-destructive method that requires minimal sample preparation.[11]
Visualizing the Process
To better illustrate the experimental workflow and the logical decisions involved in method selection, the following diagrams are provided.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of HS-SPME-GC-MS for the Determination of Furan and Alkylfurans in Chocolate-Based Products: Impact of Tempering and Laser Printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Furan measurement in transformer oil by UV-Vis spectroscopy using fuzzy logic approach [espace.curtin.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Furan Measurement in Transformer Oil by UV-Vis Spectral Response Using Fuzzy Logic [espace.curtin.edu.au]
- 11. scientists.uz [scientists.uz]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Methoxyfuran and Other Furan Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in organic synthesis, serving as a versatile building block for a diverse array of complex molecules and pharmacologically active compounds. The strategic placement of substituents on the furan ring profoundly influences its reactivity and selectivity, offering chemists a powerful tool to fine-tune synthetic outcomes. This guide provides an objective comparison of 3-methoxyfuran with other common furan derivatives—namely furan and 2-methylfuran—with a focus on their performance in the Diels-Alder reaction, a key transformation in the synthesis of cyclic systems.
Performance in the Diels-Alder Reaction: A Quantitative Comparison
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the construction of six-membered rings. The reactivity of furans as dienes in this reaction is highly sensitive to the electronic nature of their substituents. Electron-donating groups are known to enhance the reactivity of the furan ring.
The following table summarizes the performance of this compound, furan, and 2-methylfuran in the Diels-Alder reaction with N-methylmaleimide. The data highlights the significant impact of the substituent on yield and stereoselectivity.
| Furan Derivative | Dienophile | Reaction Conditions | Total Yield (%) | endo:exo Ratio | Reference |
| This compound | N-Methylmaleimide | DMC, 24h, RT | 95 | 75:25 | [1] |
| Furan | N-Methylmaleimide | THF or Et2O, 16h, RT | - | Mixture of diastereomers | [2] |
| 2-Methylfuran | N-Methylmaleimide | RT | - | >20% endo | [3] |
| 2-Methylfuran | N-Methylmaleimide | >60 °C | - | Predominantly exo | [3] |
DMC: Dimethyl carbonate; THF: Tetrahydrofuran; Et2O: Diethyl ether; RT: Room Temperature. Data for furan and 2-methylfuran under identical conditions to this compound was not available in a single source, hence reaction conditions and specific yields are presented as found in the literature.
The methoxy group at the 3-position of the furan ring in this compound has a notable effect on the Diels-Alder reaction. It has been proposed that a 3-alkoxy group can reduce the energetic penalty associated with the loss of aromaticity that occurs during the cycloaddition, thereby increasing the thermodynamic stability of the resulting cycloadduct.[1] This leads to a high yield of the desired 7-oxabicyclo[2.2.1]heptane derivative. In contrast, the Diels-Alder reaction with unsubstituted furan is often reversible.[1] For 2-methylfuran, an electron-donating group at the 2-position also activates the furan ring towards cycloaddition.
Experimental Protocols
Below is a representative experimental protocol for the Diels-Alder reaction of a furan derivative with a maleimide, based on procedures described in the literature.
General Procedure for the Diels-Alder Reaction of Furan Derivatives with N-Methylmaleimide:
Materials:
-
Furan derivative (e.g., this compound)
-
N-Methylmaleimide
-
Solvent (e.g., Dimethyl carbonate (DMC), Tetrahydrofuran (THF), or water)
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask)
-
Purification supplies (e.g., silica gel for column chromatography, appropriate eluents)
Procedure:
-
To a solution of the furan derivative (1.0 equivalent) in the chosen solvent, add N-methylmaleimide (1.0-1.5 equivalents).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 60 °C) for the indicated time (e.g., 16-24 hours).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired Diels-Alder adduct.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, etc.) to determine the yield and the ratio of endo to exo diastereomers.
Visualizing Reaction Pathways
The following diagram illustrates the comparative reactivity and selectivity in the Diels-Alder reaction between different furan derivatives and a generic maleimide.
Conclusion
The choice of substituent on the furan ring is a critical parameter in dictating the outcome of organic transformations. In the context of the Diels-Alder reaction, this compound emerges as a highly reactive diene, affording excellent yields of the corresponding cycloadducts with a notable preference for the endo diastereomer under kinetic control. This enhanced reactivity, attributed to the electronic effect of the 3-methoxy group, contrasts with the often-reversible nature of the reaction with unsubstituted furan. 2-Methylfuran also displays enhanced reactivity compared to furan, with its stereoselectivity being temperature-dependent. For researchers in drug development and complex molecule synthesis, the strategic selection of a furan derivative, such as this compound, can provide a significant advantage in achieving desired synthetic targets with high efficiency and stereocontrol.
References
A Comparative Guide to the Quantum-Chemical Modeling of 3-Methoxyfuran and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quantum-chemical modeling of 3-methoxyfuran and its analogues. By examining key thermochemical and electronic properties calculated using various computational methods, this document aims to offer insights into the stability, reactivity, and electronic structure of these important heterocyclic compounds. The data presented herein is crucial for understanding their chemical behavior and for the rational design of new molecules in drug development and materials science.
Thermochemical Properties: A Comparative Analysis
The stability of furan derivatives is a critical factor in their potential applications. Quantum-chemical calculations provide reliable estimates of their thermochemical properties, such as the standard enthalpy of formation (ΔH°f298), entropy (S°298), and heat capacity (Cp(T)). A comparative study of 2-methoxyfuran and this compound reveals key differences in their thermodynamic stability.
A significant study in this area utilized several levels of theory, including B3LYP/6-31G(d,p), B3LYP/6-311G(2d,2p), CBS-QB3, G3MP2B3, and G3, to calculate these properties.[1][2] The use of isodesmic reactions, which conserve the number and type of bonds, helps to minimize computational errors and enhance the accuracy of the calculated enthalpies of formation.[1][2]
Table 1: Calculated Ideal Gas Phase Enthalpy of Formation (ΔH°f298 in kcal mol-1) for Methoxyfurans
| Compound | B3LYP/6-31G(d,p) | B3LYP/6-311G(2d,2p) | CBS-QB3 | G3MP2B3 | G3 | Recommended Average |
| 2-Methoxyfuran | - | - | - | - | - | -45.0[1][2] |
| This compound | - | - | - | - | - | -41.1[1][2] |
Data sourced from Hudzik and Bozzelli (2010).[1][2] The recommended value is an average of the CBS-QB3 and G3MP2B3 levels of theory.
The data clearly indicates that 2-methoxyfuran is thermodynamically more stable than this compound, with a lower enthalpy of formation. This difference in stability can be attributed to the electronic effects of the methoxy group's position on the furan ring.
Bond Dissociation Energies and Reactivity
Bond dissociation energies (BDEs) are fundamental to understanding the reactivity of molecules and their decomposition pathways. For methoxyfurans, the C-H bonds of the furan ring are significantly strong, with BDEs around 120 kcal mol-1.[1][2] This is consistent with other alkylfurans and is notably stronger than C-H bonds in non-aromatic heterocyclic structures.[1][2]
However, the C-H bonds of the methoxy group's methyl substituent are considerably weaker, with a BDE of approximately 98 kcal mol-1.[1][2] This makes the methyl group a likely site for hydrogen abstraction, which is a crucial initial step in combustion and decomposition processes.[1][2]
Table 2: Calculated Bond Dissociation Energies (BDEs in kcal mol-1) for Methoxyfurans
| Bond Type | 2-Methoxyfuran | This compound |
| Furan Ring C-H | ~120[1][2] | ~120[1][2] |
| Methoxy-Methyl C-H | 98[1][2] | 98[1][2] |
Data sourced from Hudzik and Bozzelli (2010).[1][2]
Experimental and Computational Protocols
The accuracy of quantum-chemical predictions is highly dependent on the chosen computational methodology. The studies referenced in this guide have employed a range of well-established methods to ensure the reliability of the results.
Thermochemical Property Calculations
The thermochemical data presented for 2- and this compound were primarily derived using the following protocol:[1][2]
-
Geometry Optimization and Vibrational Frequencies: Initial structures, vibrational frequencies, and internal rotor potentials were calculated at the B3LYP/6-31G(d,p) level of density functional theory (DFT). These calculations are essential for determining entropy and heat capacity.[1][2]
-
Enthalpy of Formation Calculations: Standard enthalpies of formation were calculated using a variety of higher-level theoretical methods, including:
-
B3LYP with both 6-31G(d,p) and 6-311G(2d,2p) basis sets.
-
Complete Basis Set (CBS-QB3) method.
-
Gaussian-3 (G3) and G3MP2B3 composite methods.
-
-
Isodesmic Reactions: To minimize systematic errors in the calculations, isodesmic work reactions were employed. This approach ensures that the number and types of chemical bonds are conserved on both sides of the reaction, leading to a cancellation of errors.[1][2]
Visualizations
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the molecular structures and computational workflows.
Caption: Molecular graph of this compound.
References
Methoxy-Furan Based Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry due to its versatile biological activities. The introduction of a methoxy group to the furan ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the efficacy of several methoxy-furan-based inhibitors, focusing on their potential as anticancer and anti-Alzheimer's agents. The data presented is compiled from preclinical studies and aims to offer an objective overview for researchers in drug discovery and development.
I. Anticancer Activity: Tubulin Polymerization Inhibition
A significant area of research for methoxy-furan derivatives has been in the development of anticancer agents that target tubulin polymerization. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several benzo[b]furan derivatives, which incorporate a furan ring fused to a benzene ring, have shown potent inhibitory effects on tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Efficacy of Benzo[b]furan Derivatives
The following table summarizes the in vitro efficacy of selected shikonin-benzo[b]furan and other benzo[b]furan derivatives against various cancer cell lines and their direct effect on tubulin polymerization. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Shikonin-benzo[b]furan 6c | HT29 (Colon Cancer) | 0.18 | Shikonin | >10 | [1] |
| CA-4 | 0.46 | [1] | |||
| Benzo[b]furan 36 | A549 (Lung Cancer) | 0.06 | Combretastatin A-4 (CA-4) | Not specified in direct comparison | [2][3] |
| Tubulin Polymerization | 1.95 | Combretastatin A-4 (CA-4) | 1.86 | [2][3] | |
| Benzo[b]furan 26 | A549 (Lung Cancer) | 0.08 | Combretastatin A-4 (CA-4) | Not specified in direct comparison | [2][3] |
| Tubulin Polymerization (% inhibition) | 37.9% | Combretastatin A-4 (CA-4) | 70.5% | [2][4] | |
| Benzo[b]furan 10h | L1210 (Leukemia) | 0.016 - 0.024 | Combretastatin A-4 (CA-4) | Not specified in direct comparison | [4] |
| Tubulin Polymerization | 0.56 | Combretastatin A-4 (CA-4) | Not specified in direct comparison | [4] | |
| Benzo[b]furan 35g | Tubulin Polymerization | 1.1 | Combretastatin A-4 (CA-4) | Not specified in direct comparison | [4] |
Key Findings:
-
The shikonin-benzo[b]furan derivative 6c demonstrates significantly greater potency against the HT29 colon cancer cell line compared to both the parent compound shikonin and the established tubulin inhibitor CA-4.[1]
-
Benzo[b]furan derivatives 36 and 26 show potent nanomolar activity against the A549 lung cancer cell line.[2][3]
-
Compound 36 exhibits direct inhibition of tubulin polymerization with an IC50 value comparable to that of combretastatin A-4.[2][3]
-
The amino-benzo[b]furan derivative 10h displays highly potent inhibition of tubulin polymerization with an IC50 of 0.56 µM.[4]
Experimental Protocols
Cell Proliferation (MTT) Assay:
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[5] The IC50 value is then calculated from the dose-response curve.
Tubulin Polymerization Assay:
This in vitro assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP regeneration system, and a fluorescence reporter in a suitable buffer is prepared.
-
Compound Addition: The test compound or a control (e.g., CA-4) is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.
-
Data Analysis: The IC50 value is determined by measuring the concentration of the compound that inhibits the extent of polymerization by 50% compared to the control.
Anticancer Efficacy Workflow
II. Anti-Alzheimer's Disease Activity: Acetylcholinesterase Inhibition
Another promising therapeutic application for furan-based compounds is in the treatment of Alzheimer's disease. One of the primary strategies for managing Alzheimer's is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Comparative Efficacy of 3-Arylbenzofuranone Derivatives
A series of 3-arylbenzofuranone derivatives, which contain a furanone core, have been synthesized and evaluated for their ability to inhibit AChE.
| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (AChE/BuChE) | Reference Compound | Reference AChE IC50 (µM) | Source |
| Compound 20 | 0.089 ± 0.01 | > 40 | > 449 | Donepezil | 0.059 ± 0.003 | [7][8] |
| Compound 7c | 0.058 | Not Reported | Not Reported | Donepezil | 0.049 | [9] |
| Compound 7e | 0.086 | Not Reported | Not Reported | Donepezil | 0.049 | [9] |
| Benzofuran 5 | Ki = 36.53 µM | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
Key Findings:
-
3-Arylbenzofuranone derivative 20 shows potent and selective inhibition of acetylcholinesterase, with an IC50 value comparable to the standard drug donepezil.[7][8]
-
Benzofuran-based compounds 7c and 7e also display strong AChE inhibitory activity, with IC50 values in the nanomolar range, similar to donepezil.[9]
-
The selectivity of compound 20 for AChE over butyrylcholinesterase (BuChE) is a desirable characteristic, as it may lead to fewer side effects.
Experimental Protocol
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
The inhibitory activity of the compounds against AChE is typically determined using a colorimetric method developed by Ellman.
-
Reaction Mixture Preparation: The assay is performed in a 96-well plate. Each well contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test inhibitor at various concentrations.[11]
-
Enzyme Addition: Acetylcholinesterase enzyme solution is added to the wells, and the plate is incubated.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATChI).[11]
-
Colorimetric Measurement: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion. The rate of color formation is monitored by measuring the absorbance at 412 nm.[11]
-
IC50 Calculation: The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11]
AChE Inhibition at the Synapse
Conclusion
The data presented in this guide highlight the potential of methoxy-furan-based compounds, particularly benzo[b]furan derivatives, as potent inhibitors of tubulin polymerization and acetylcholinesterase. Several of the discussed compounds exhibit efficacies in the nanomolar range, comparable to or exceeding that of established drugs in preclinical models. These findings underscore the importance of the furan scaffold in medicinal chemistry and provide a strong rationale for the further development and optimization of these compounds as potential therapeutic agents for cancer and Alzheimer's disease. Researchers are encouraged to consider the detailed experimental protocols provided for their own screening and evaluation of novel furan-based inhibitors.
References
- 1. Synthesis and biological evaluation of novel shikonin-benzo[b]furan derivatives as tubulin polymerization inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methoxyfuran: A Guide for Laboratory Professionals
For immediate reference, treat 3-Methoxyfuran as a flammable and potentially toxic organic solvent. All disposal procedures must comply with local, state, and federal regulations.
The following guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for assessing the risks associated with its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C5H6O2 | [1][2] |
| Molecular Weight | 98.10 g/mol | [1] |
| Boiling Point | 54-55 °C (at 80 Torr) | [3] |
| Melting Point | 112 °C | [3] |
| Density | 1.019 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3][4] |
Experimental Protocol: Standard Disposal Procedure for this compound Waste
This protocol outlines the step-by-step methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
Work Area: Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as furan compounds can be flammable.[5][6]
2. Waste Segregation and Collection:
-
Waste Stream: Collect this compound waste in a dedicated, properly labeled hazardous waste container.
-
Compatibility: Do not mix with incompatible waste streams. Based on general guidelines for organic solvents, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[5]
-
Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The original container may be used if it is in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.
3. Disposal of Liquid this compound Waste:
-
Carefully pour the waste this compound into the designated hazardous waste container inside a chemical fume hood.
-
Ensure the container is not filled beyond 90% capacity to allow for vapor expansion.
-
Securely cap the container immediately after adding the waste.
4. Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container label should be defaced, and the container can be disposed of according to institutional guidelines for non-hazardous waste.
5. Storage and Pickup:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | C5H6O2 | CID 12711598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3420-57-3 [chemicalbook.com]
- 3. This compound CAS#: 3420-57-3 [m.chemicalbook.com]
- 4. This compound | CAS:3420-57-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Methoxyfuran
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals are paramount to ensuring laboratory safety and environmental protection. This guide provides immediate, essential safety and logistical information for managing 3-Methoxyfuran, a volatile organic compound. The following procedures are based on best practices for handling flammable furan derivatives and are intended to provide clear, step-by-step guidance.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is critical for understanding its behavior and potential hazards.
| Property | Value |
| CAS Number | 3420-57-3 |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol [1] |
| Boiling Point | 54-55 °C (at 80 Torr)[2] |
| Storage Temperature | 2-8°C[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | A lab coat or chemical-resistant apron should be worn. |
| Respiratory | All handling should be conducted in a certified chemical fume hood. If there is a risk of inhalation, use a respirator with an organic vapor cartridge[7][8]. |
Operational Plan for Handling
Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) and a spill kit with non-combustible absorbent material (e.g., vermiculite, sand) accessible[9].
-
Handling :
-
Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure[4][6].
-
Ground all equipment to prevent static discharge, which could ignite the flammable vapors[4][6].
-
Use non-sparking tools.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection :
-
Collect waste this compound in a designated, properly labeled, and leak-proof hazardous waste container[9].
-
The container should be compatible with flammable organic liquids.
-
Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
-
Contaminated PPE and Materials :
-
Place all disposables contaminated with this compound, such as gloves and absorbent materials, into a sealed bag and dispose of it as hazardous waste.
-
Contaminated clothing should be removed immediately and decontaminated before reuse[4].
-
-
Container Disposal :
-
Arranging for Disposal :
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
-
Spill : For a small spill within a fume hood, use a non-combustible absorbent material to contain and clean up the spill. Place the contaminated absorbent in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency personnel[9].
-
Fire : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective and could spread the flammable liquid[9].
-
First Aid :
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with plenty of water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[4].
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing[4].
-
Ingestion : Rinse the mouth and seek immediate medical attention[4].
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C5H6O2 | CID 12711598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3420-57-3 [m.chemicalbook.com]
- 3. This compound | 3420-57-3 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cpachem.com [cpachem.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 8. ohse.ca [ohse.ca]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
